3-Methylcyclobutanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXHOVJKNATDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205862 | |
| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57252-83-2 | |
| Record name | 3-Methylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57252-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057252832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methylcyclobutanecarboxylic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 3-Methylcyclobutanecarboxylic Acid
Abstract
This compound is a cyclic carboxylic acid with a four-membered cyclobutane ring, a methyl group, and a carboxylic acid functional group.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, synthesis, and safety information. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
This compound is typically a colorless to light yellow liquid at room temperature.[2][3] The presence of the carboxylic acid group imparts acidic properties to the molecule.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [1][2] |
| Molecular Weight | 114.14 g/mol | [2][4] |
| CAS Number | 57252-83-2 | [2][4] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 194 °C | [2][3] |
| Density | 1.105 g/cm³ | [2][3] |
| Flash Point | 88 °C | [2][3] |
| pKa | 4.81 ± 0.40 (Predicted) | [2][3] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Description |
| Mass Spectrometry (GC-MS) | The calculated mass of C6H10O2 is 114.[2] |
| Infrared (IR) Spectroscopy | As a carboxylic acid, the IR spectrum is expected to show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum would be expected to show a characteristic broad singlet for the carboxylic acid proton (-COOH) in the region of 10-13 ppm.[5] Signals for the protons on the cyclobutane ring and the methyl group would appear in the aliphatic region. |
Chemical Reactivity and Synthesis
The chemical behavior of this compound is primarily dictated by the carboxylic acid functional group.
General Reactivity
-
Acidity: The carboxylic acid group can deprotonate to form a carboxylate salt.
-
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.[1]
-
Decarboxylation: Under certain conditions, it can undergo decarboxylation to lose carbon dioxide.[1]
-
Polymerization: this compound is a reactant used in the preparation of alternating copolymers through ring-opening metathesis polymerization (ROMP).[2][3]
Caption: General reactivity of this compound.
Synthesis
A common laboratory synthesis of this compound involves the hydrogenation of 3-methylenecyclobutanecarboxylic acid.[2][3]
Experimental Protocol: Synthesis from 3-Methylenecyclobutanecarboxylic Acid [2][3]
-
Reactants:
-
3-Methylenecyclobutanecarboxylic acid (1 g)
-
10% Palladium on carbon (Pd/C) catalyst (0.19 g)
-
Methanol (20 mL)
-
Hydrogen gas (H₂)
-
-
Procedure: a. Combine 3-methylenecyclobutanecarboxylic acid and the Pd/C catalyst in methanol in a suitable reaction flask. b. Stir the mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon). c. Continue stirring overnight. d. Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst. e. Concentrate the filtrate under vacuum to yield the product, this compound.
Caption: Synthesis workflow for this compound.
Safety and Handling
Proper safety precautions should be observed when handling this compound.
| Hazard Category | GHS Hazard Statements |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Incompatible Materials: Strong oxidizing agents and strong bases.[7]
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 3. 3-methylcyclobutane-1-carboxylic acid CAS#: 57252-83-2 [amp.chemicalbook.com]
- 4. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid (CAS 57252-83-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcyclobutanecarboxylic acid, with CAS number 57252-83-2, is a substituted cyclobutane derivative. The cyclobutane motif is of growing interest in medicinal chemistry due to its unique conformational properties, which can impart favorable characteristics to drug candidates, such as improved potency, selectivity, and metabolic stability.[1] This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, including its chemical and physical properties, synthesis, safety information, and potential applications in research and drug development. While specific biological activity data for this compound is not extensively documented in publicly available literature, this guide also explores the broader context of cyclobutane-containing molecules in medicinal chemistry to highlight its potential as a valuable building block.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 57252-83-2 | [2][3][4] |
| Molecular Formula | C₆H₁₀O₂ | [2][3][4] |
| Molecular Weight | 114.14 g/mol | [2][4] |
| IUPAC Name | 3-methylcyclobutane-1-carboxylic acid | [4] |
| Synonyms | 3-Methylcyclobutylcarboxylic acid, Cyclobutanecarboxylic acid, 3-methyl- | [2][3][4] |
| Boiling Point | 194 °C | [2] |
| Density | 1.105 g/cm³ | [2] |
| Flash Point | 88 °C | [2] |
| pKa (Predicted) | 4.81 ± 0.40 | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Structural Identifiers:
| Identifier | Value | Source(s) |
| SMILES | CC1CC(C1)C(=O)O | [4] |
| InChI | InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | [4] |
| InChIKey | ZLXHOVJKNATDMT-UHFFFAOYSA-N | [4] |
Synthesis
A general and accessible method for the synthesis of this compound involves the catalytic hydrogenation of its unsaturated precursor, 3-methylenecyclobutanecarboxylic acid.[2]
Experimental Protocol: Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid
Materials:
-
3-Methylenecyclobutanecarboxylic acid (1 g)
-
10% Palladium on carbon (Pd/C) catalyst (0.19 g)
-
Methanol (20 mL)
-
Hydrogen gas (H₂) balloon
Procedure:
-
In a suitable reaction flask, combine 3-methylenecyclobutanecarboxylic acid and the Pd/C catalyst in methanol.
-
Create a hydrogen atmosphere by securely attaching a hydrogen-filled balloon to the flask.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon completion of the reaction (which can be monitored by techniques such as TLC or GC-MS), filter the mixture to remove the palladium catalyst.
-
Concentrate the filtrate under vacuum to yield the final product, this compound.
Yield: Approximately 760 mg.[2]
Logical Workflow for Synthesis:
References
- 1. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 3. CAS 57252-83-2: this compound [cymitquimica.com]
- 4. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 3-Methylcyclobutanecarboxylic Acid
Introduction
This compound (CAS No: 57252-83-2) is a cyclic carboxylic acid featuring a four-membered cyclobutane ring substituted with both a methyl group and a carboxylic acid functional group.[1] Its molecular formula is C6H10O2.[1][2][3][4] This compound serves as a valuable building block in organic synthesis and may act as an intermediate in the creation of more complex molecules for academic and industrial research.[1] The presence of the carboxylic acid group confers acidic properties and allows for reactions such as esterification, while the methyl group introduces branching that influences its physical characteristics like solubility and volatility.[1]
Quantitative Physical Properties
The known physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [1][2][3][4] |
| Molecular Weight | 114.14 g/mol | [1][2][3][4] |
| Physical State | Colorless to light yellow liquid at room temperature | [1][4][5] |
| Boiling Point | 194 °C (at 760 mmHg) | [2][4][5] |
| Density | 1.105 g/cm³ | [2][4] |
| Flash Point | 88 °C | [2][4][5] |
| pKa | 4.81 ± 0.40 (Predicted) | [4] |
| Storage Conditions | Room Temperature, Sealed in Dry | [2][4] |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common method is distillation.
-
Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
A small sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The flask is heated gently using a heating mantle.
-
The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid actively boils and condenses.
-
The atmospheric pressure is also recorded, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.
-
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it is typically determined using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube) and an analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed accurately.
-
The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed again.
-
The procedure is repeated with a reference liquid of known density, typically deionized water, at the same temperature.
-
The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water
-
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of carboxylic acids is influenced by the polarity of the carboxyl group and the nonpolar nature of the hydrocarbon chain.[6] Smaller carboxylic acids are generally soluble in water.[6][7]
-
Apparatus: Test tubes, vortex mixer, and a selection of polar (e.g., water, ethanol) and nonpolar (e.g., hexane, toluene) solvents.
-
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).
-
The mixture is agitated vigorously using a vortex mixer for a set period.
-
The mixture is allowed to stand and is visually inspected for any undissolved solute.
-
If the solute dissolves completely, the substance is considered soluble under these conditions. The process can be repeated with increasing amounts of solute to determine the saturation point.
-
Observations are recorded as soluble, partially soluble, or insoluble for each solvent.
-
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of this compound.
Caption: Logical workflow for determining physical properties.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. 3-methylcyclobutane-1-carboxylic acid CAS#: 57252-83-2 [amp.chemicalbook.com]
- 3. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 5. This compound | 57252-83-2 [sigmaaldrich.com]
- 6. ck12.org [ck12.org]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Guide to the Molecular Structure and Stereoisomers of 3-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcyclobutanecarboxylic acid, a substituted cyclobutane derivative, presents a compelling case study in stereoisomerism. Its deceptively simple structure gives rise to a fascinating array of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. This technical guide provides a comprehensive overview of the molecular structure of this compound and delves into the complexities of its stereoisomers. This document will explore the different types of isomers, their structural relationships, and available physicochemical data.
Molecular Structure
The fundamental structure of this compound consists of a four-membered cyclobutane ring. A methyl group (-CH₃) is attached to the third carbon atom, and a carboxylic acid group (-COOH) is bonded to the first carbon atom. The molecular formula for this compound is C₆H₁₀O₂.[1][2] The numbering of the cyclobutane ring begins at the carbon atom bearing the carboxylic acid group.
Stereoisomerism in this compound
The presence of two chiral centers at the C1 and C3 positions of the cyclobutane ring is the source of stereoisomerism in this compound. This gives rise to a total of four possible stereoisomers. These stereoisomers can be categorized into enantiomeric pairs and diastereomeric pairs. The stereoisomers are broadly classified into cis and trans diastereomers, which describe the relative orientation of the methyl and carboxylic acid groups with respect to the plane of the cyclobutane ring.
The four stereoisomers are:
-
(cis isomers): (1R,3S)-3-methylcyclobutanecarboxylic acid and (1S,3R)-3-methylcyclobutanecarboxylic acid
-
(trans isomers): (1R,3R)-3-methylcyclobutanecarboxylic acid and (1S,3S)-3-methylcyclobutanecarboxylic acid
The relationship between these stereoisomers can be visualized as follows:
Physicochemical Data
Precise experimental data for each individual stereoisomer of this compound is not extensively documented in publicly available literature. However, data for the unresolved mixture and the separated cis and trans isomers provide valuable insights.
| Property | This compound (unresolved) | cis-3-Methylcyclobutanecarboxylic acid | trans-3-Methylcyclobutanecarboxylic acid |
| CAS Number | 57252-83-2[1][2] | 87863-08-9 | 87863-09-0[3] |
| Molecular Formula | C₆H₁₀O₂[1][2] | C₆H₁₀O₂ | C₆H₁₀O₂[3] |
| Molecular Weight | 114.14 g/mol [1][2] | 114.14 g/mol | 114.14 g/mol [3] |
| Boiling Point | 194 °C at 760 mmHg | Data not available | 194 °C (predicted) |
| Density | Data not available | Data not available | 1.105 g/cm³ (predicted) |
| Flash Point | 88 °C | Data not available | Data not available |
| Optical Rotation | Racemic mixture; no optical activity | Data not available for individual enantiomers | Data not available for individual enantiomers |
Experimental Protocols
A potential synthetic workflow for obtaining the different stereoisomers is outlined below. This represents a logical synthetic pathway rather than a documented experimental protocol.
Note on Experimental Protocols: The successful synthesis and separation of the individual stereoisomers would require significant methods development, including the optimization of reaction conditions and the selection of appropriate chiral resolving agents or chiral chromatography techniques.
Conclusion
This compound serves as an excellent model for understanding the principles of stereoisomerism in cyclic systems. The presence of two chiral centers leads to the existence of four distinct stereoisomers, comprising two pairs of enantiomers which are diastereomers of each other. While comprehensive experimental data for each individual stereoisomer is currently limited in the public domain, the foundational knowledge of their structure and relationships provides a critical starting point for further research. The development of robust, stereoselective synthetic routes and the characterization of the individual stereoisomers will be crucial for unlocking their full potential in fields such as medicinal chemistry and materials science, where stereochemistry often plays a pivotal role in determining biological activity and material properties.
References
An In-depth Technical Guide to the Cis and Trans Isomers of 3-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis and trans isomers of 3-methylcyclobutanecarboxylic acid, focusing on their synthesis, separation, and characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols and comparative data to facilitate further investigation and application of these compounds.
Introduction
This compound is a cyclic carboxylic acid featuring a four-membered carbocyclic ring. The presence of two substituents on the cyclobutane ring, a methyl group and a carboxylic acid group, gives rise to geometric isomerism, resulting in the existence of cis and trans diastereomers. In the cis isomer, the methyl and carboxyl groups are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. The distinct spatial arrangement of these functional groups imparts different physical, chemical, and potentially biological properties to each isomer, making their individual synthesis and characterization crucial for various research applications.
Physicochemical Properties
While specific experimental data for the individual isomers is not extensively documented in publicly available literature, general properties for this compound (as a mixture of isomers) have been reported. It is typically a colorless liquid or a low-melting solid.[1] The differing spatial arrangement of the functional groups in the cis and trans isomers is expected to lead to variations in their physical properties such as boiling point, melting point, and polarity. Generally, trans isomers of cyclic compounds tend to have higher melting points due to more efficient crystal packing, while cis isomers may exhibit higher boiling points due to increased polarity.[2][3][4]
Table 1: General Physicochemical Data for this compound (Isomer Mixture)
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Boiling Point | 194 °C | [5] |
| Density | 1.105 g/cm³ | [5] |
| pKa | 4.81 ± 0.40 (Predicted) | [6] |
| CAS Number (Mixture) | 57252-83-2 | [1] |
| CAS Number (cis) | 87863-08-9 | [7] |
| CAS Number (trans) | 87863-09-0 | [7] |
Synthesis and Separation of Isomers
The synthesis of this compound typically yields a mixture of cis and trans isomers. The separation of these isomers is a critical step for their individual study and application.
General Synthesis
A common route to this compound involves the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid. This precursor can be synthesized through various methods, including the hydrolysis of its corresponding ester.
Experimental Protocol: Synthesis of this compound [6]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (0.19 g) to the solution.
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature overnight.
-
Work-up: Upon reaction completion (monitored by techniques such as TLC or GC-MS), filter the mixture to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a mixture of cis and trans isomers.
Caption: Synthetic workflow for this compound.
Separation of Cis and Trans Isomers
The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties. Techniques analogous to those used for separating similar cyclic carboxylic acid isomers can be employed.
Potential Separation Methodologies:
-
Fractional Crystallization: This classical method relies on the differential solubility of the two isomers in a given solvent system. Due to its generally higher symmetry, the trans isomer is expected to have a higher melting point and lower solubility, potentially allowing it to crystallize out of a solution containing the mixture, leaving the cis isomer enriched in the mother liquor.[8]
-
Chromatography: Column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system could be employed to separate the isomers based on their differing polarities.
-
Derivatization and Separation: The isomers can be converted into diastereomeric derivatives (e.g., amides or esters) by reacting the carboxylic acid mixture with a chiral amine or alcohol. These diastereomers will have different physical properties (e.g., solubility, chromatographic retention) and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers will yield the pure cis and trans isomers of the acid.[9][10]
Experimental Protocol (Conceptual): Separation via Diastereomeric Salt Formation [9][10]
-
Salt Formation: Dissolve the mixture of cis and trans-3-methylcyclobutanecarboxylic acid in a suitable solvent. Add a chiral amine (e.g., (R)- or (S)-α-phenylethylamine) to form diastereomeric salts.
-
Fractional Crystallization: Isolate one of the diastereomeric salts by fractional crystallization based on its lower solubility.
-
Isolation of Isomer: Treat the isolated diastereomeric salt with a strong acid to regenerate the pure carboxylic acid isomer.
-
Isolation of the Other Isomer: The other diastereomeric salt remaining in the mother liquor can be treated with a strong acid to yield the other isomer.
-
Purification: Further purify the individual isomers by recrystallization or chromatography.
Caption: Logical workflow for isomer separation via diastereomeric salt formation.
Spectroscopic Characterization
The structural differences between the cis and trans isomers can be elucidated using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to show characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption between 1700-1725 cm⁻¹.[11][12][13] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the cis and trans isomers due to their different symmetries and vibrational modes. A vapor phase IR spectrum for cis-3-methylcyclobutanecarboxylic acid is available in the SpectraBase database.[6]
Table 2: Key IR Absorption Bands for Carboxylic Acids
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch | 2500-3300 | Strong, very broad |
| C-H stretch (alkane) | 2850-3000 | Medium to strong |
| C=O stretch | 1700-1725 | Strong |
| C-O stretch | 1210-1320 | Medium |
| O-H bend | 920-950 | Medium, broad |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the cyclobutane ring protons will differ significantly due to the different spatial relationships between the substituents.
-
¹H NMR: The proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm). The protons on the cyclobutane ring will exhibit complex splitting patterns. The relative stereochemistry can often be determined by analyzing the coupling constants between the protons on the ring.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield chemical shift (around 175-185 ppm).[1][14][15][16][17][18][19] The chemical shifts of the cyclobutane ring carbons will also be influenced by the stereochemistry of the substituents.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | -COOH | 10-13 |
| ¹H | -CH- (cyclobutane) | 1.5-3.0 |
| ¹H | -CH₂- (cyclobutane) | 1.5-2.5 |
| ¹H | -CH₃ | 0.9-1.2 |
| ¹³C | -COOH | 175-185 |
| ¹³C | -CH- (cyclobutane) | 30-50 |
| ¹³C | -CH₂- (cyclobutane) | 20-40 |
| ¹³C | -CH₃ | 15-25 |
Conclusion
The cis and trans isomers of this compound represent valuable building blocks in organic synthesis and medicinal chemistry. While their synthesis as a mixture is straightforward, their separation into individual stereoisomers is essential for the targeted development of new molecules with specific three-dimensional structures. This guide has outlined the key physicochemical properties, a general synthetic route, potential separation strategies, and the expected spectroscopic characteristics of these isomers. The provided experimental protocols and data tables serve as a foundation for researchers to further explore and utilize these compounds in their respective fields. Further research is warranted to establish a comprehensive and comparative dataset of the physical and spectroscopic properties of the pure cis and trans isomers.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. longdom.org [longdom.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. ijpbs.com [ijpbs.com]
- 10. jetir.org [jetir.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. web.pdx.edu [web.pdx.edu]
- 15. compoundchem.com [compoundchem.com]
- 16. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scribd.com [scribd.com]
An In-Depth Technical Guide to the Spectral Data of 3-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the cis and trans isomers of 3-methylcyclobutanecarboxylic acid. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral values based on established spectroscopic principles, alongside detailed, standardized experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for cis- and trans-3-methylcyclobutanecarboxylic acid. These predictions are derived from empirical rules, correlation tables, and analysis of fragmentation patterns.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Isomer | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| cis | H-1 (CH-COOH) | 2.8 - 3.2 | Quintet | 8.0 |
| H-2, H-4 (CH₂) | 2.2 - 2.5 | Multiplet | ||
| H-3 (CH-CH₃) | 2.0 - 2.3 | Multiplet | ||
| H-5 (CH₃) | 1.1 - 1.3 | Doublet | 7.0 | |
| COOH | 10.0 - 12.0 | Singlet (broad) | ||
| trans | H-1 (CH-COOH) | 2.7 - 3.1 | Quintet | 8.0 |
| H-2, H-4 (CH₂) | 2.1 - 2.4 | Multiplet | ||
| H-3 (CH-CH₃) | 1.9 - 2.2 | Multiplet | ||
| H-5 (CH₃) | 1.0 - 1.2 | Doublet | 7.0 | |
| COOH | 10.0 - 12.0 | Singlet (broad) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Isomer | Carbon Assignment | Predicted Chemical Shift (ppm) |
| cis | C=O | 178 - 182 |
| C-1 (CH-COOH) | 40 - 45 | |
| C-2, C-4 (CH₂) | 30 - 35 | |
| C-3 (CH-CH₃) | 25 - 30 | |
| C-5 (CH₃) | 18 - 22 | |
| trans | C=O | 178 - 182 |
| C-1 (CH-COOH) | 40 - 45 | |
| C-2, C-4 (CH₂) | 28 - 33 | |
| C-3 (CH-CH₃) | 23 - 28 | |
| C-5 (CH₃) | 17 - 21 |
Table 3: Predicted IR Spectral Data (Neat)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H stretch | 2500-3300 | Broad, Strong | Carboxylic Acid (Dimer) |
| C-H stretch (sp³) | 2850-3000 | Medium-Strong | Alkane |
| C=O stretch | 1700-1725 | Strong | Carboxylic Acid (Dimer) |
| C-O stretch | 1210-1320 | Strong | Carboxylic Acid |
| O-H bend | 920-950 | Medium, Broad | Carboxylic Acid |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| Predicted m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 114 | Moderate | [M]⁺ | Molecular Ion |
| 99 | Moderate | [M - CH₃]⁺ | Loss of methyl radical |
| 71 | Strong | [M - COOH]⁺ | Loss of carboxyl radical |
| 69 | Moderate | [C₅H₉]⁺ | Ring cleavage and rearrangement |
| 57 | Strong | [C₄H₉]⁺ | Further fragmentation |
| 45 | Moderate | [COOH]⁺ | Carboxyl cation |
| 41 | Strong | [C₃H₅]⁺ | Allyl cation from ring fragmentation |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
Temperature: 298 K.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
2. Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty sample compartment should be acquired prior to sample analysis.
Mass Spectrometry (MS)
1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: Dilute the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
2. Mass Spectrometry Detection (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualizations
The following diagrams illustrate the logical workflow for spectral analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided predicted data and standardized protocols offer a robust starting point for researchers in the fields of organic synthesis, analytical chemistry, and drug development.
An In-depth Technical Guide to the Solubility and Stability of 3-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcyclobutanecarboxylic acid is a substituted cycloalkane bearing a carboxylic acid functional group. Its unique structural characteristics, including the strained cyclobutane ring and the presence of both a hydrophobic methyl group and a hydrophilic carboxylic acid, dictate its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon available data and established principles of organic chemistry. Due to the limited availability of specific experimental data for this compound, this guide integrates general knowledge of carboxylic acids and cyclobutane derivatives with predicted values to offer a robust resource for laboratory and development settings.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] The presence of the carboxylic acid moiety imparts acidic properties, allowing for reactions such as esterification and decarboxylation.[1] The methyl group introduces branching, which can influence physical properties like solubility and volatility.[1]
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [2][3] |
| Molecular Weight | 114.14 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 194 °C at 760 mmHg | [3] |
| Density | 1.105 g/cm³ | [3] |
| Flash Point | 88 °C | [3] |
| pKa (Predicted) | 4.81 ± 0.40 | [3] |
Solubility Profile
The solubility of this compound is governed by the interplay between its polar carboxylic acid group and its nonpolar cyclobutane and methyl components. The carboxylic acid group can engage in hydrogen bonding with polar solvents, while the alkyl framework contributes to solubility in nonpolar organic solvents.
Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to soluble | The carboxylic acid group can form hydrogen bonds with water. Solubility is expected to increase significantly at pH values above the pKa due to the formation of the more polar carboxylate salt. |
| Methanol, Ethanol | Soluble | These polar protic solvents can act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid group. |
| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can accept hydrogen bonds from the carboxylic acid's hydroxyl group. |
| Dichloromethane, Chloroform | Soluble | The overall molecule has significant nonpolar character, allowing for solubility in these less polar organic solvents. |
| Diethyl Ether | Soluble | A common solvent for organic acids of moderate polarity. |
| Hexane, Toluene | Sparingly soluble | The polarity of the carboxylic acid group limits solubility in highly nonpolar, non-hydrogen bonding solvents. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound is the shake-flask method, consistent with OECD Guideline 105.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, hexane)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the mixture to stand to permit the separation of undissolved solute.
-
Centrifuge the sample to further separate the solid phase.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Quantify the concentration of this compound in the aliquot using a validated analytical method.
The following diagram illustrates the general workflow for this experimental protocol.
Stability Profile
The stability of this compound is influenced by its constituent functional groups and the inherent strain of the cyclobutane ring. In general, the product is stable under normal handling and storage conditions.[4]
Thermal Stability
Carboxylic acids can undergo thermal decomposition, primarily through decarboxylation, at elevated temperatures.[5] The stability of the cyclobutane ring is lower than that of larger cycloalkanes due to ring strain, but it is less reactive than cyclopropane.[6][7] Thermal degradation of this compound would likely proceed via decarboxylation to form methylcyclobutane, with potential for further decomposition at higher temperatures.
Photostability
While specific photostability data for this compound is unavailable, compounds with cyclobutane rings can be formed through [2+2] photodimerization reactions, suggesting a potential for photoreactivity under UV irradiation.[6] It is advisable to protect the compound from prolonged exposure to light.
pH Stability
The primary determinant of pH stability for this compound is the carboxylic acid group.
-
Acidic Conditions (pH < 4): The compound is expected to be stable.
-
Neutral Conditions (pH 6-8): The compound should remain stable.
-
Basic Conditions (pH > 9): In the presence of strong bases, the carboxylate salt will form. While generally stable, prolonged exposure to harsh basic conditions at elevated temperatures could potentially promote ring-opening or other degradation pathways, though this is less likely than with the more strained cyclopropane ring.
Reactivity and Incompatibilities
This compound is incompatible with strong oxidizing agents and strong bases.[4] The carboxylic acid group will react with bases in a standard acid-base neutralization.
The following diagram illustrates the key factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
Standardized guidelines for stability testing are provided by the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[8][9][10]
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (for acid hydrolysis)
-
Sodium hydroxide (for base hydrolysis)
-
Hydrogen peroxide (for oxidation)
-
High-intensity light source (for photostability)
-
Oven (for thermal stress)
-
Validated HPLC or GC method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.
-
Oxidation: Treat a solution of the compound with hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Expose the solid or a solution of the compound to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose the compound, as a solid and in solution, to a controlled light source as per ICH Q1B guidelines.
-
Analyze all stressed samples at appropriate time points using a stability-indicating analytical method to quantify the parent compound and detect any degradation products.
The following diagram outlines the workflow for a forced degradation study.
Signaling Pathways
Currently, there is no information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its structural similarity to endogenous small-molecule acids could potentially lead to interactions with various enzymes or receptors, but this remains a subject for future research.
Conclusion
This compound is a compound with a predictable, yet not extensively documented, solubility and stability profile. Its solubility is dictated by the balance of its polar carboxylic acid head and nonpolar alkyl body, making it soluble in a range of organic solvents and sparingly soluble in neutral water. Its stability is generally good under standard conditions, with potential for degradation under high heat, UV light, and extreme pH. The provided experimental protocols offer a framework for generating specific, quantitative data for this compound, which is essential for its application in research and drug development.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. oecd.org [oecd.org]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. ICH Official web site : ICH [ich.org]
A Comprehensive Technical Guide to the Safety and Handling of 3-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 3-Methylcyclobutanecarboxylic acid. The information is compiled to ensure safe laboratory practices and to provide essential information for risk assessments in research and development settings.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| CAS Number | 57252-83-2 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 194 °C at 760 mmHg |
| Flash Point | 88 °C |
| Density | 1.105 g/cm³ |
| pKa | 4.81 ± 0.40 (Predicted) |
| Storage Temperature | Room Temperature, in a dry, sealed place |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards. It is crucial to understand these classifications to implement appropriate safety measures.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
| Corrosive | Danger | GHS05 |
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.
Toxicological Information
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.[2]
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[1]
General Hygiene Practices
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Avoid contact with skin and eyes.[1]
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and sealed.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Accidental Release Measures and Spill Handling
In the event of a spill, the following workflow should be followed to ensure a safe and effective cleanup.
References
An In-depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid for Researchers and Drug Development Professionals
Introduction
3-Methylcyclobutanecarboxylic acid, a substituted cyclobutane derivative, is a valuable building block in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Availability
A variety of chemical suppliers offer this compound, primarily for research and development purposes. The compound is typically available in purities ranging from 95% to over 97%. The following table summarizes the offerings from several prominent commercial suppliers.
| Supplier | CAS Number | Purity | Available Quantities |
| CymitQuimica | 57252-83-2 | 97% | 1g, 10g, 25g, 250g |
| ChemicalBook | 57252-83-2 | 85.0-99.8% | Gram to bulk quantities |
| Apollo Scientific | 57252-83-2 | 95% | 100mg, 250mg, 1g, 5g, 10g, 25g |
| AChemBlock | 87863-09-0 (trans-isomer) | 97% | Inquire for quantities |
| Sigma-Aldrich | 57252-83-2 | 97% | Inquire for quantities |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Boiling Point | 194 °C | [1] |
| Density | 1.105 g/cm³ | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[1]
Materials:
-
3-Methylenecyclobutanecarboxylic acid (1 g)
-
10% Palladium on carbon (Pd/C) (0.19 g)
-
Methanol (20 mL)
-
Hydrogen gas (H₂)
Procedure:
-
Combine 3-methylenecyclobutanecarboxylic acid and 10% Pd/C in a reaction flask.
-
Add methanol to the flask to dissolve the starting material.
-
Stir the mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Continue stirring overnight to ensure the reaction goes to completion.
-
Upon completion, filter the reaction mixture to remove the palladium catalyst.
-
Concentrate the filtrate under vacuum to yield this compound.
A schematic of this synthesis workflow is presented below.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a suitable technique for the analysis of this compound. A method for a similar compound, methyl cyclohexanecarboxylate, can be adapted.[2]
-
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Oven Program: Initial temperature of 70 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min)
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for structural confirmation. For carboxylic acids, the acidic proton typically appears as a broad singlet between 10-13 ppm in the ¹H NMR spectrum.[3][4] Protons on the carbon adjacent to the carboxylic acid group are expected to resonate around 2-3 ppm.[4] In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is typically observed in the range of 170-180 ppm.[4]
Applications in Drug Discovery and Development
Cyclobutane-containing molecules are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity and provide unique vectors for substituent placement.[5] The cyclobutane scaffold can act as a bioisostere for other cyclic or acyclic moieties, potentially improving pharmacokinetic and pharmacodynamic properties. While specific applications of this compound in drug candidates are not widely published, its structural motifs are found in various biologically active compounds. For instance, cyclobutane derivatives have been explored as novel structural elements in bioactive peptides and as scaffolds for potent receptor inverse agonists.[6][7]
Potential Role in Signaling Pathways
Specific signaling pathways directly modulated by this compound are not extensively documented in the scientific literature. However, as a carboxylic acid, it may participate in broader signaling events mediated by this functional group. Carboxylic acids are known to be involved in various metabolic and signaling pathways. The diagram below illustrates a generalized pathway where a carboxylic acid can act as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization to aid researchers in their scientific endeavors. Further investigation into the specific biological activities and signaling pathways associated with this molecule is warranted to fully explore its therapeutic potential.
References
- 1. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Emerging Therapeutic Potential of 3-Methylcyclobutanecarboxylic Acid Derivatives as Modulators of the JAK-STAT Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
December 28, 2025
Executive Summary
The cyclobutane moiety, a strained four-membered ring, is an increasingly important scaffold in medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. This technical guide explores the potential biological activity of derivatives of 3-methylcyclobutanecarboxylic acid, with a particular focus on their role as inhibitors of the Janus kinase (JAK) family of enzymes. While this compound itself is not extensively documented as a biologically active agent, its structural motif is a key component in a new generation of potent and selective JAK inhibitors. This guide provides a comprehensive overview of the quantitative data for relevant compounds, detailed experimental methodologies for their synthesis and biological evaluation, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Cyclobutane Scaffold in Drug Discovery
Small carbocyclic rings, such as cyclobutane, offer a unique three-dimensional architecture that can be exploited in drug design to optimize potency, selectivity, and pharmacokinetic properties. The inherent ring strain of the cyclobutane ring, approximately 26 kcal/mol, influences its chemical reactivity and conformational preferences, making it a valuable building block for creating novel chemical entities.[1] Derivatives of this compound serve as precursors and structural components for more complex molecules that have shown significant therapeutic potential.
The Janus Kinase (JAK)-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide variety of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[2][3][4] This pathway is integral to the pathogenesis of numerous inflammatory and autoimmune diseases, as well as certain cancers. The core components of this pathway are the Janus kinases (JAKs), which are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2][3]
Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[2][4]
Due to its central role in mediating the effects of pro-inflammatory cytokines, the JAK-STAT pathway has emerged as a major target for therapeutic intervention. Inhibition of one or more JAK isoforms can effectively dampen the inflammatory response, making JAK inhibitors a promising class of drugs for a range of diseases.[5]
Figure 1: The JAK-STAT Signaling Pathway.
Methylcyclobutane Derivatives as Janus Kinase Inhibitors
While direct biological activity data for this compound is scarce, the 3-methylcyclobutane moiety has been incorporated into several potent and selective JAK inhibitors. Patents have been filed for a series of 3-(3-methylcyclobutyl)propanenitrile derivatives that demonstrate JAK inhibitory activity and are proposed for the treatment of inflammatory diseases, autoimmune disorders, and cancer.[3][4][5][6]
A prominent example of a clinically advanced JAK inhibitor featuring a cyclobutane ring is Abrocitinib (PF-04965842). Abrocitinib is a selective JAK1 inhibitor approved for the treatment of moderate-to-severe atopic dermatitis.[7][8] Its structure incorporates a cis-1,3-diaminocyclobutane core, highlighting the utility of cyclobutane scaffolds in designing selective kinase inhibitors.
Quantitative Biological Data
The following table summarizes the in vitro potency of Abrocitinib and other representative JAK inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Abrocitinib (PF-04965842) | JAK1 | 29 | [9][10] |
| JAK2 | 803 | [9][10] | |
| TYK2 | 1253 | [9] | |
| Tofacitinib | JAK1 | 112 | [11] |
| JAK2 | 20 | [11] | |
| JAK3 | 1 | [11] | |
| Baricitinib | JAK1 | 5.9 | [12] |
| JAK2 | 5.7 | [12] | |
| Ruxolitinib | JAK1 | 3.3 | [11] |
| JAK2 | 2.8 | [11] |
Table 1: In Vitro Potency of Selected JAK Inhibitors.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key cyclobutane-containing intermediate and for a representative in vitro JAK kinase inhibition assay.
Synthesis of a Key Intermediate for Abrocitinib
The synthesis of Abrocitinib does not start from this compound, but rather from a related cyclobutane precursor, 3-oxocyclobutane-1-carboxylic acid. The following is a representative synthetic scheme for a key intermediate in the synthesis of Abrocitinib.[2][9]
Figure 2: Synthetic Workflow for a Key Abrocitinib Intermediate.
Step 1: Enzymatic Reductive Amination of a Ketoester The synthesis commences with a commercially available 3-oxocyclobutane-1-carboxylate derivative. This starting material undergoes an enzymatic reductive amination with methylamine to yield the corresponding cis-3-aminocyclobutane-1-carboxylate. This product is typically isolated as a salt, for example, a succinate salt, with a high diastereomeric ratio.[2]
Step 2: Nucleophilic Aromatic Substitution (SNAr) The resulting aminocyclobutane is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with a suitable pyrrolopyrimidine electrophile, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to form the core structure of the JAK inhibitor.[2]
Step 3: Conversion to Hydroxamic Acid The ester functionality of the SNAr product is converted to the corresponding hydroxamic acid.[2]
Step 4: Lossen Rearrangement and Hydrolysis Activation of the hydroxamic acid, for instance with N,N'-carbonyldiimidazole (CDI), induces a Lossen rearrangement. Subsequent acidic hydrolysis yields the key cis-cyclobutanediamine intermediate, which can then be further functionalized to afford Abrocitinib.[2]
In Vitro JAK Kinase Inhibition Assay
The following is a generalized protocol for determining the IC50 of a test compound against a specific JAK isoform. This protocol is based on a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Figure 3: Experimental Workflow for an In Vitro JAK Kinase Assay.
Objective: To determine the dose-dependent inhibition of a specific recombinant JAK enzyme by a test compound and calculate its IC50 value.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Compound Dispensing: Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a low-volume 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme/Substrate Addition: Prepare a solution of the JAK enzyme and its peptide substrate in kinase assay buffer. Add this solution to the wells containing the test compound.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the test compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate as per the manufacturer's instructions.
-
Signal Development: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate to allow the signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
Derivatives of this compound represent a valuable class of compounds, with the methylcyclobutane moiety serving as a key structural element in the design of potent and selective Janus kinase inhibitors. The clinical success of Abrocitinib underscores the therapeutic potential of incorporating this strained ring system into drug candidates targeting the JAK-STAT signaling pathway. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical space of this compound derivatives and their potential to yield next-generation therapeutics for a wide range of debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20110207754A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 5. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 6. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Abrocitinib [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile | C17H18N6 | CID 17754772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. abrocitinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 12. tdcommons.org [tdcommons.org]
The Ascendant Role of Cyclobutane Carboxylic Acids in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, once a synthetic curiosity, has emerged as a powerful tool in the medicinal chemist's armamentarium. Its unique conformational constraints and physicochemical properties offer a compelling strategy to address key challenges in drug design, including metabolic stability, target selectivity, and oral bioavailability. This technical guide provides an in-depth review of cyclobutane carboxylic acids, summarizing their synthesis, key applications, and the underlying biological pathways they modulate, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties and Advantages in Drug Design
The cyclobutane ring's inherent strain energy of approximately 26.3 kcal/mol forces it into a puckered conformation, a stark contrast to the planar nature of many aromatic systems.[1][2] This three-dimensionality allows for a more precise spatial orientation of substituents, enabling enhanced interactions with protein binding pockets.[1] The incorporation of a cyclobutane moiety can lead to several desirable improvements in drug candidates:
-
Metabolic Stability: The replacement of metabolically labile groups with a cyclobutane ring can significantly improve a compound's pharmacokinetic profile.
-
Conformational Restriction: The rigid nature of the cyclobutane scaffold reduces the number of accessible conformations, which can decrease the entropic penalty upon binding to a biological target, leading to higher affinity.[1]
-
Improved Physicochemical Properties: Cyclobutane-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, including improved oral bioavailability.[3]
-
Bioisosterism: The cyclobutane ring can serve as a non-classical bioisostere for other chemical groups, offering a way to modulate a molecule's properties while retaining its biological activity.
A summary of the key physicochemical properties of cyclobutane carboxylic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C5H8O2 | [4][5] |
| Molecular Weight | 100.12 g/mol | [4][5][6] |
| Melting Point | -7.5 °C | [4][5] |
| Boiling Point | 195 °C | [4][5] |
| Density | 1.047 g/mL at 25 °C | [4][5] |
| pKa | 4.785 (at 25 °C) | [4][5] |
| Water Solubility | Slightly soluble | [4][5] |
Table 1: Physicochemical properties of cyclobutanecarboxylic acid.
Synthesis of Cyclobutane Carboxylic Acids
Several synthetic strategies have been developed to access cyclobutane carboxylic acids and their derivatives. The choice of method often depends on the desired substitution pattern and scalability.
Malonic Ester Synthesis and Decarboxylation
A classical and reliable method for the synthesis of unsubstituted cyclobutanecarboxylic acid involves the reaction of diethyl malonate with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate, followed by hydrolysis and decarboxylation.[7][8]
-
In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 160 g (1 mole) of ethyl malonate and 212 g (1.05 moles) of trimethylene bromide.
-
Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol.
-
While stirring the contents of the flask, add the sodium ethoxide solution dropwise over 3-4 hours. The reaction is exothermic and may require occasional cooling to maintain a gentle reflux.
-
After the addition is complete, heat the mixture on a steam bath for 2 hours until it is neutral to phenolphthalein.
-
Remove the ethanol by distillation. Add 1 liter of water to the residue to dissolve the sodium bromide.
-
Separate the ester layer and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and distill to obtain diethyl cyclobutane-1,1-dicarboxylate.
-
Saponify the ester by refluxing with a solution of 112 g (2 moles) of potassium hydroxide in 700 ml of 95% ethanol for 3 hours.
-
Remove the ethanol by distillation and dissolve the residue in a minimum amount of hot water.
-
Acidify the solution with concentrated hydrochloric acid, which precipitates the 1,1-cyclobutanedicarboxylic acid.
-
Recrystallize the crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.
[2+2] Photocycloaddition
The [2+2] photocycloaddition of alkenes is a powerful and atom-economical method for the direct formation of the cyclobutane ring.[1][9][10][11] This reaction is typically carried out by irradiating a solution of the alkene(s) with UV light, often in the presence of a photosensitizer.[12]
-
Dissolve the alkene substrates in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) in a quartz reaction vessel.
-
If required, add a photosensitizer (e.g., benzophenone or acetone).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired cyclobutane derivative.
The following diagram illustrates a typical experimental workflow for the synthesis of cyclobutane carboxylic acid via malonic ester synthesis.
A typical workflow for the synthesis of cyclobutane carboxylic acid.
Cyclobutane Carboxylic Acids in Drug Discovery: Targeting the RORγt Pathway
A prominent example of the successful application of a cyclobutane carboxylic acid moiety in drug design is in the development of inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, making it a key target for the treatment of autoimmune diseases.[13][14]
The RORγt Signaling Pathway
RORγt, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes.[15] This binding initiates the transcription of several key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R), which is crucial for the maintenance and expansion of the Th17 cell population.[16][17] The signaling cascade is further amplified by the chemokine CCL20 and its receptor CCR6, which are also downstream targets of RORγt.[16]
Inverse agonists of RORγt containing a cyclobutane carboxylic acid scaffold can effectively inhibit this pathway by binding to the ligand-binding domain of the receptor, leading to the displacement of co-activator proteins and the recruitment of co-repressors.[18] This results in the suppression of Th17 cell differentiation and a reduction in the production of inflammatory cytokines.
The following diagram illustrates the RORγt signaling pathway and the mechanism of its inhibition by cyclobutane carboxylic acid-containing inverse agonists.
The RORγt signaling pathway and its inhibition.
Quantitative Biological Activity
The potency of RORγt inverse agonists is typically quantified by their half-maximal inhibitory concentration (IC50) in various cellular and biochemical assays. Table 2 presents a selection of RORγt inverse agonists, some of which feature a cyclobutane moiety, along with their reported IC50 values.
| Compound | Structure | RORγt Binding IC50 (nM) | IL-17A Inhibition IC50 (nM) | Reference |
| GSK805 | (Structure not shown) | 14 | 25 | [19] |
| VTP-43742 | (Structure not shown) | 3.2 | 32 | [19] |
| TAK-828F | Contains a cis-1,3-disubstituted cyclobutane carboxylic acid | 1.1 | 5.4 | [19] |
| XY018 | (Structure not shown) | 26 | 120 | [19] |
Table 2: In vitro potency of selected RORγt inverse agonists.
-
Prepare a reaction mixture containing recombinant human RORγt ligand-binding domain (LBD), a radiolabeled ligand (e.g., tritiated 25-hydroxycholesterol), and scintillation proximity assay (SPA) beads in an appropriate assay buffer.
-
Add varying concentrations of the test compound (cyclobutane carboxylic acid derivative) to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
The displacement of the radioligand by the test compound will result in a decrease in the scintillation signal.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
Cyclobutane carboxylic acids represent a valuable and increasingly utilized structural motif in modern drug discovery. Their unique conformational and physicochemical properties provide a powerful means to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The successful development of potent RORγt inverse agonists for the treatment of autoimmune diseases highlights the potential of this scaffold. As synthetic methodologies for the preparation of diverse and stereochemically defined cyclobutane derivatives continue to advance, their application in the design of novel therapeutics is expected to expand significantly. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the advantages of cyclobutane carboxylic acids in their programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. baranlab.org [baranlab.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 15. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fundamental Reactions of 3-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclobutanecarboxylic acid is a unique chiral building block that holds significant potential in medicinal chemistry and materials science. Its rigid, strained four-membered ring, coupled with the carboxylic acid functionality, offers a versatile scaffold for the synthesis of novel chemical entities. The inherent ring strain of the cyclobutane moiety can be strategically exploited to drive specific chemical transformations, leading to structurally diverse and complex molecules. This technical guide provides a comprehensive overview of the fundamental reactions of this compound, including esterification, amide formation, reduction, and reactions involving the cyclobutane ring. Detailed experimental protocols, quantitative data where available, and mechanistic insights are presented to aid researchers in the effective utilization of this valuable synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its derivatives is provided below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₆H₁₀O₂ | 114.14 | 194 | 1.105 |
| Ethyl 3-methylcyclobutanecarboxylate | C₈H₁₄O₂ | 142.20 | - | - |
| 3-Methylcyclobutane-1-carbonyl chloride | C₆H₉ClO | 132.59 | - | - |
| (3-Methylcyclobutyl)methanol | C₆H₁₂O | 100.16 | - | - |
I. Reactions at the Carboxylic Acid Group
The carboxylic acid moiety of this compound undergoes a variety of standard transformations, providing access to a range of important derivatives.
Esterification
Esterification of this compound can be readily achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Reaction Scheme:
Caption: Fischer Esterification of this compound.
Experimental Protocol (General Procedure):
A detailed experimental protocol for the esterification of a carboxylic acid is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.), absolute ethanol (10-20 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by distillation under reduced pressure.
Quantitative Data:
Amide Formation
The synthesis of amides from this compound is most effectively carried out via a two-step process involving the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with an amine.
Reaction Workflow:
Caption: Two-step synthesis of amides from this compound.
Experimental Protocol (General Procedure):
Step 1: Synthesis of 3-Methylcyclobutanecarbonyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution). Add this compound (1.0 eq.) to the flask.
-
Reaction: Add thionyl chloride (SOCl₂, 1.5-2.0 eq.) dropwise at room temperature. After the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours.
-
Purification: After cooling, the excess thionyl chloride is removed by distillation. The resulting 3-methylcyclobutanecarbonyl chloride can be purified by distillation under reduced pressure.[1]
Step 2: Synthesis of 3-Methylcyclobutanecarboxamide
-
Reaction Setup: Dissolve the amine (e.g., ammonia, a primary amine, or a secondary amine; 2.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask cooled in an ice bath.
-
Reaction: Add a solution of 3-methylcyclobutanecarbonyl chloride (1.0 eq.) in the same solvent dropwise to the cooled amine solution with vigorous stirring. A precipitate of the amine hydrochloride will form. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Filter the reaction mixture to remove the amine hydrochloride precipitate. Wash the filtrate with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide. Purification can be achieved by recrystallization or column chromatography.[2]
Quantitative Data:
This two-step procedure for amide formation is generally high-yielding, with overall yields typically in the range of 80-95% for simple amines.
Reduction to an Alcohol
The carboxylic acid group can be reduced to a primary alcohol, (3-methylcyclobutyl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Caption: Reduction of this compound to the corresponding alcohol.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension in an ice bath.
-
Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.[3][4]
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate of aluminum salts will form.
-
Purification: Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting (3-methylcyclobutyl)methanol can be purified by distillation.[5]
Quantitative Data:
The reduction of carboxylic acids with LiAlH₄ is typically a high-yielding transformation, with expected yields for this reaction being in the range of 80-95%.[6][7]
II. Reactions Involving the Cyclobutane Ring
The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions, particularly under conditions that generate a carbocation adjacent to or on the ring.
Ring Expansion of the Corresponding Alcohol
While this compound itself is relatively stable, its reduction product, (3-methylcyclobutyl)methanol, can undergo acid-catalyzed rearrangement. The formation of a carbocation upon protonation of the alcohol and loss of water can initiate a ring expansion to form a more stable cyclopentyl or cyclohexyl system.
Proposed Mechanistic Pathway:
Caption: Proposed mechanism for the acid-catalyzed ring expansion of 3-methylcyclobutanol.
Discussion:
Upon treatment with a strong acid, the hydroxyl group of (3-methylcyclobutyl)methanol is protonated, forming a good leaving group (water).[8] Departure of water generates a primary carbocation, which is highly unstable. This instability drives a rapid rearrangement. A 1,2-hydride shift or, more likely, a ring-expanding 1,2-alkyl shift would occur to form a more stable secondary or tertiary carbocation within a five-membered ring. Subsequent elimination of a proton would lead to a mixture of methylcyclopentene isomers. The exact product distribution would depend on the reaction conditions and the relative stabilities of the possible alkene products (Zaitsev's and Hofmann's rules).[7][9][10] This reactivity highlights a key synthetic strategy where the cyclobutane ring serves as a latent cyclopentane precursor.
Conclusion
This compound is a versatile building block with a rich and synthetically useful chemistry. The carboxylic acid functionality can be readily transformed into a variety of derivatives, including esters and amides, providing handles for further molecular elaboration. The strained cyclobutane ring, while generally stable, can be induced to undergo rearrangement reactions, offering a pathway to more complex carbocyclic frameworks. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their synthetic endeavors. It is important to note that while general procedures are provided, optimization of reaction conditions may be necessary to achieve optimal results for specific applications.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 3-methylcyclobutanecarboxylate | C8H14O2 | CID 71744054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-Methylcyclobutanecarboxylic acid from 3-methylenecyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-methylcyclobutanecarboxylic acid via the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid. This transformation is a key step in the synthesis of various building blocks for drug discovery and development. The protocol herein describes a robust and efficient method using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Detailed procedures for the reaction setup, work-up, purification, and characterization of the final product are provided.
Introduction
This compound is a valuable carbocyclic building block in medicinal chemistry and materials science.[1] Its rigid cyclobutane scaffold provides a unique three-dimensional framework that can be exploited to modulate the pharmacological properties of drug candidates. The synthesis of this compound is often achieved through the reduction of the exocyclic double bond of 3-methylenecyclobutanecarboxylic acid. Catalytic hydrogenation is a widely employed, clean, and efficient method for this transformation, offering high yields and selectivity.[2][3] This application note details a reliable protocol for this synthesis, intended for use by researchers in organic synthesis and drug development.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Material | Grade | Supplier |
| 3-Methylenecyclobutanecarboxylic acid | ≥95% | Commercial Source |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercial Source |
| Methanol (MeOH) | Anhydrous | Commercial Source |
| Hydrogen (H2) gas | High purity | Gas Cylinder |
| Diethyl ether | Anhydrous | Commercial Source |
| Magnesium sulfate (MgSO4) | Anhydrous | Commercial Source |
| Celite® | --- | Commercial Source |
| Round-bottom flask | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Hydrogen balloon | --- | --- |
| Filtration apparatus (e.g., Büchner funnel) | --- | --- |
| Rotary evaporator | --- | --- |
| NMR spectrometer | --- | --- |
| FT-IR spectrometer | --- | --- |
| Mass spectrometer | --- | --- |
Procedure
A general procedure for the synthesis involves the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[1]
-
Reaction Setup:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add 3-methylenecyclobutanecarboxylic acid (1.0 g, 8.92 mmol).
-
Add methanol (20 mL) to dissolve the starting material.
-
Carefully add 10% palladium on carbon (0.19 g) to the solution.
-
Seal the flask with a septum and purge with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Leave the reaction stirring vigorously under a hydrogen balloon atmosphere at room temperature overnight.
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or NMR), carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude product can be further purified if necessary, for example, by dissolving in a suitable solvent like diethyl ether, washing with brine, drying over anhydrous magnesium sulfate, filtering, and concentrating in vacuo.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Results and Characterization
The successful synthesis of this compound can be confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Yield and Physical Properties
| Property | Value |
| Yield | Typically around 85% or higher |
| Appearance | Colorless to pale yellow liquid or solid |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
Spectroscopic Data
Comparison of Starting Material and Product
| Spectroscopic Technique | 3-Methylenecyclobutanecarboxylic Acid (Starting Material) | This compound (Product) |
| ¹H NMR | Signals corresponding to the exocyclic double bond protons. | Disappearance of the olefinic proton signals and appearance of a new signal for the methyl group. |
| ¹³C NMR | Signals for the sp² hybridized carbons of the double bond. | Disappearance of the sp² carbon signals and appearance of a new signal for the methyl carbon. |
| FT-IR (cm⁻¹) | C=C stretching vibration. | Absence of the C=C stretching vibration. |
| Mass Spec (m/z) | M+ at 112.05.[4] | M+ at 114.07. |
Detailed Characterization of this compound:
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the cyclobutane ring protons, the methyl group protons (as a doublet), and the carboxylic acid proton (a broad singlet typically downfield, >10 ppm).
-
¹³C NMR (CDCl₃): The spectrum should display signals for the four distinct carbons of the cyclobutane ring, the methyl carbon, and the carboxylic acid carbonyl carbon (typically in the range of 175-185 ppm).
-
FT-IR (cm⁻¹): A broad O-H stretch from approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1700-1725 cm⁻¹, and C-H stretching and bending vibrations.[5] The absence of a peak around 1650 cm⁻¹ confirms the reduction of the C=C double bond.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M+) at m/z = 114, corresponding to the molecular weight of the product. Fragmentation patterns may include the loss of the carboxylic acid group.
Safety Precautions
-
Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of organic solvents. Handle with care and avoid ignition sources. It is recommended to handle it as a slurry in the reaction solvent.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from open flames or sparks. Ensure all connections are secure to prevent leaks.
-
Solvents: Methanol and diethyl ether are flammable. Handle in a fume hood and avoid contact with skin and eyes.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this experiment.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 3-methylenecyclobutanecarboxylic acid via catalytic hydrogenation. The described method is efficient, high-yielding, and readily applicable in a standard laboratory setting. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis of the target compound, a valuable intermediate for further chemical synthesis in drug discovery and materials science.
References
- 1. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Stereocontrolled Synthesis of 3-Methylcyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane rings are prevalent structural motifs in a wide array of natural products and pharmaceuticals. Their inherent ring strain and three-dimensional nature offer unique conformational constraints that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic properties. Specifically, 3-methylcyclobutanecarboxylic acid and its derivatives serve as valuable building blocks for the synthesis of complex molecules in medicinal chemistry. The stereochemical orientation of the methyl and carboxylic acid groups profoundly influences the biological activity of the final compounds, making stereocontrolled synthesis a critical aspect of their preparation.
These application notes provide an overview of various strategies for the diastereoselective and enantioselective synthesis of this compound derivatives, complete with detailed experimental protocols for key transformations.
Diastereoselective Synthesis of this compound Derivatives
A common and effective strategy for achieving diastereoselectivity in the synthesis of this compound derivatives involves the manipulation of a key intermediate, 3-oxocyclobutane-1-carboxylic acid. The introduction of the methyl group via a Grignard reaction followed by stereoselective reduction or separation of diastereomers allows for the isolation of both cis and trans isomers.
Strategy 1: Grignard Reaction followed by Separation
A straightforward approach involves the addition of a methyl Grignard reagent to 3-oxocyclobutane-1-carboxylic acid, which typically yields a mixture of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid.[1] These diastereomers can often be separated by chromatography or crystallization. Subsequent dehydration and reduction steps can then provide the desired cis- and trans-3-methylcyclobutanecarboxylic acids.
Experimental Protocol: Synthesis of cis- and trans-3-Hydroxy-3-methylcyclobutane-1-carboxylic Acid
This protocol describes the initial Grignard addition to form the diastereomeric hydroxy acids.[1]
Materials:
-
3-Oxocyclobutane-1-carboxylic acid
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (2.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, can be purified and the diastereomers separated by column chromatography on silica gel.
| Product | Yield | Diastereomeric Ratio (cis:trans) |
| 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | Typically moderate to good | Varies, often near 1:1 |
Note: The diastereomeric ratio can be influenced by reaction conditions.
Strategy 2: Diastereoselective Reduction
For the synthesis of specific diastereomers, a highly effective method involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. This approach has been successfully applied in the scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.
Logical Workflow for Diastereoselective Reduction
Caption: Workflow for diastereoselective synthesis.
Experimental Protocol: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Derivative
This protocol is adapted from a scalable synthesis and highlights the key diastereoselective reduction step.
Materials:
-
Cyclobutylidene Meldrum's acid derivative
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Suspend the cyclobutylidene Meldrum's acid derivative (1.0 eq) in a mixture of DCM and methanol at 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product is then subjected to hydrolysis and decarboxylation to yield the cis-carboxylic acid.
| Step | Product | Yield | Diastereomeric Ratio (cis:trans) |
| Reduction | cis-Cyclobutane Meldrum's acid derivative | High | >10:1 |
| Hydrolysis/Decarboxylation | cis-3-Substituted cyclobutanecarboxylic acid | Good | Maintained |
Enantioselective Synthesis of this compound Derivatives
Achieving enantiocontrol in the synthesis of this compound derivatives can be accomplished through several strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.
Strategy 1: Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral oxazolidinone can be used to direct the alkylation of an enolate, thereby setting the stereochemistry of a substituent on the cyclobutane ring.
Conceptual Pathway for Chiral Auxiliary Use
Caption: Chiral auxiliary strategy workflow.
Experimental Protocol: Chiral Auxiliary-Directed Alkylation (General Procedure)
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone derived from a cyclobutanecarboxylic acid.
Materials:
-
N-(cyclobutylcarbonyl)oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-(cyclobutylcarbonyl)oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add NaHMDS (1.1 eq) dropwise and stir the solution for 30 minutes.
-
Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The diastereomeric product can be purified by column chromatography. Subsequent hydrolysis of the oxazolidinone yields the enantioenriched carboxylic acid.
| Product | Yield | Diastereomeric Excess (de) |
| N-(3-methylcyclobutylcarbonyl)oxazolidinone | Good to excellent | Often >95% |
Strategy 2: Enzymatic Resolution
Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are commonly employed to selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic 3-Methylcyclobutanecarboxylate
This protocol provides a general method for the enzymatic resolution of a racemic ester of this compound.
Materials:
-
Racemic methyl 3-methylcyclobutanecarboxylate
-
Lipase (e.g., from Candida antarctica lipase B, CALB)
-
Phosphate buffer (pH 7.2)
-
tert-Butyl methyl ether (MTBE)
Procedure:
-
To a suspension of the racemic methyl 3-methylcyclobutanecarboxylate (1.0 eq) in phosphate buffer, add the lipase.
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Acidify the aqueous layer with 1 M HCl and extract with MTBE to isolate the hydrolyzed carboxylic acid (one enantiomer).
-
Extract the aqueous layer with MTBE at neutral pH to recover the unreacted ester (the other enantiomer).
-
The separated acid and ester can be purified by standard methods.
| Product | Yield | Enantiomeric Excess (ee) |
| (R)- or (S)-3-Methylcyclobutanecarboxylic acid | ~45% | >98% |
| (S)- or (R)-Methyl 3-methylcyclobutanecarboxylate | ~45% | >98% |
Conclusion
The stereocontrolled synthesis of this compound derivatives is a crucial endeavor for the advancement of medicinal chemistry and drug discovery. The protocols and strategies outlined in these application notes provide a foundation for researchers to access diastereomerically and enantiomerically pure building blocks. The choice of synthetic route will depend on the desired stereoisomer, scalability requirements, and the availability of starting materials and reagents. Further optimization of the described methods may be necessary for specific applications.
References
Application Notes and Protocols: 3-Methylcyclobutanecarboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Methylcyclobutanecarboxylic acid as a versatile building block in organic synthesis. Its unique cyclobutane scaffold is of significant interest for the development of novel chemical entities in medicinal chemistry and materials science.
Overview of Applications
This compound serves as a valuable starting material for the synthesis of a variety of organic molecules. The strained four-membered ring and the carboxylic acid functionality allow for diverse chemical transformations. Key applications include:
-
Esterification and Amidation: The carboxylic acid group can be readily converted into esters and amides, which are common functional groups in pharmacologically active compounds.
-
Polymer Synthesis: As a derivative, it can be used in Ring-Opening Metathesis Polymerization (ROMP) to create polymers with a cyclobutane-containing backbone, potentially leading to materials with unique properties.[1]
-
Intermediate for Complex Molecules: The cyclobutane moiety is a key structural feature in various biologically active compounds and natural products.[2]
Synthesis of this compound
A common laboratory-scale synthesis involves the hydrogenation of 3-methylenecyclobutanecarboxylic acid.[1]
Experimental Protocol: Hydrogenation of 3-Methylenecyclobutanecarboxylic Acid
-
Reaction Scheme:
-
3-Methylenecyclobutanecarboxylic acid → this compound
-
-
Materials:
-
3-Methylenecyclobutanecarboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL).
-
Carefully add 10% Pd/C catalyst (0.19 g) to the solution.
-
Seal the flask and introduce a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon reaction completion (monitored by TLC or GC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 3-Methylenecyclobutanecarboxylic acid | 112.13 | 1.0 | 8.92 |
| 10% Pd/C | - | 0.19 | - |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 114.14 | 0.760 | ~85% |
DOT Diagram: Synthetic Workflow
References
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) Utilizing 3-Methylcyclobutanecarboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that enables the synthesis of polymers with diverse functionalities and architectures. The primary driving force for this reaction is the relief of ring strain in cyclic olefin monomers. While highly strained systems like norbornenes and oxanorbornenes are common substrates, cyclobutene derivatives also serve as viable monomers for ROMP, leading to polymers with a poly(butadiene) backbone.
This document provides detailed application notes and protocols regarding the use of 3-methylcyclobutanecarboxylic acid as a precursor for a monomer suitable for ROMP. Direct ROMP of this compound is not feasible as it lacks the necessary carbon-carbon double bond within the ring. Therefore, it must first be converted into a strained cycloalkene, such as methyl 3-methylcyclobutene-1-carboxylate.
Subsequent sections will detail the synthesis of this monomer, followed by protocols for its polymerization via both ruthenium-catalyzed and metal-free ROMP, characterization of the resulting polymer, and relevant data.
Monomer Synthesis: Methyl 3-Methylcyclobutene-1-carboxylate
General Synthetic Pathway:
A general approach to synthesize a cyclobutene from a cyclobutane involves introducing a leaving group and subsequent elimination. For instance, bromination of the cyclobutane ring followed by dehydrobromination can yield the desired cyclobutene.
Caption: General synthesis pathway for the monomer.
Ring-Opening Metathesis Polymerization (ROMP) Protocols
The ROMP of cyclobutene esters can be challenging. Some studies report that 1-cyclobutenecarboxylic acid esters undergo ring-opening metathesis (ROM) but not polymerization with third-generation Grubbs catalysts.[1][2] However, successful polymerization of functionalized cyclobutenes has been achieved under specific conditions, particularly with first-generation Grubbs catalysts at low temperatures, and also through metal-free catalytic systems.[3][4]
Protocol 1: Ruthenium-Catalyzed ROMP
This protocol is adapted from the successful ROMP of cyclobutene derivatives using a first-generation Grubbs catalyst.[3][4]
Materials:
-
Monomer: Methyl 3-methylcyclobutene-1-carboxylate
-
Catalyst: Grubbs Catalyst®, 1st Generation (G1)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Quenching Agent: Ethyl vinyl ether
-
Precipitation Solvent: Methanol
-
Inert atmosphere: Glovebox or Schlenk line
-
Glassware: Oven-dried Schlenk flask, syringes
Experimental Procedure:
-
Preparation: All manipulations should be performed under an inert atmosphere (argon or nitrogen).
-
Monomer Solution: In a glovebox, dissolve the desired amount of methyl 3-methylcyclobutene-1-carboxylate in anhydrous THF in a Schlenk flask. A typical concentration is 0.1-0.5 M.
-
Catalyst Solution: Prepare a stock solution of Grubbs Catalyst®, 1st Generation, in anhydrous THF.
-
Initiation: Cool the monomer solution to 0 °C in an ice bath. Add the required amount of the catalyst solution to the monomer solution via syringe while stirring. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer (e.g., 50:1 to 200:1).
-
Polymerization: Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-4 hours). Monitor the progress of the polymerization by taking aliquots and analyzing them via ¹H NMR or GC.
-
Termination: Quench the polymerization by adding an excess of ethyl vinyl ether and stirring for 30 minutes.
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Metal-Free Hydrazine-Catalyzed ROMP
This protocol provides a metal-free alternative for the ROMP of functionalized cyclobutenes.[5][6]
Materials:
-
Monomer: Methyl 3-methylcyclobutene-1-carboxylate
-
Catalyst System: A bicyclic hydrazine catalyst and an aldehyde initiator (e.g., terephthaldehyde).
-
Solvent: Anhydrous 1,2-dichlorobenzene
-
Acid Additive: Trifluoroacetic acid (TFA)
-
Precipitation Solvent: Methanol
Experimental Procedure:
-
Preparation: All reagents and solvents should be handled under an inert atmosphere.
-
Reaction Setup: In a sealed vial, combine the aldehyde initiator, the monomer, the hydrazine catalyst, and TFA in anhydrous 1,2-dichlorobenzene.
-
Polymerization: Heat the reaction mixture (e.g., at 80-100 °C) for a specified time (e.g., 4-12 hours).
-
Isolation: After cooling to room temperature, precipitate the polymer by adding the solution to methanol.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the ROMP of functionalized cyclobutene monomers based on literature reports.
Table 1: Ruthenium-Catalyzed ROMP of a Cyclobutene Derivative
| Monomer/Catalyst Ratio | Catalyst | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 10:1 (by mol %) | Grubbs I | THF | 0 | 4 | 2500 | 1.11 |
Data adapted from a study on a related cyclobutene system.
Table 2: Hydrazine-Catalyzed ROMP of an Ester-Functionalized Cyclobutene [5][6]
| Monomer/Initiator Ratio | Conversion (%) | Mn (exp, g/mol ) | PDI (Mw/Mn) |
| 100:1 | 96 | 14,800 | 1.09 |
| 150:1 | >99 | 22,100 | 1.10 |
Data for an endo-tricyclo[4.2.2.0²⁵]deca-3,9-diene with ester functionality.
Polymer Characterization
The resulting polymer, poly(methyl 3-methyl-1,4-butadienoate), can be characterized by standard polymer analysis techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, including the presence of the double bond in the backbone and the stereochemistry (cis/trans ratio) of the double bonds.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Visualizations
Caption: Experimental workflow for ROMP.
Caption: General mechanism of ROMP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 4. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Preparation of Copolymers Using 3-Methylcyclobutanecarboxylic Acid as a Monomer Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis of copolymers derived from 3-methylcyclobutanecarboxylic acid. It is important to note that this compound is not typically used as a direct comonomer in polymerization reactions. Instead, it serves as a valuable precursor for the synthesis of strained-ring monomers, such as 3-methylcyclobutene, which can then be polymerized. This document details a plausible synthetic route from the carboxylic acid to the polymerizable monomer, followed by a detailed protocol for its copolymerization via Ring-Opening Metathesis Polymerization (ROMP). Characterization techniques and potential biomedical applications for the resulting copolymers are also discussed.
Monomer Synthesis from this compound
The most viable pathway to utilize this compound in polymer synthesis is to first convert it into a polymerizable alkene. A straightforward, two-step approach involves the reduction of the carboxylic acid to an alcohol, followed by dehydration to yield 3-methylcyclobutene.
Synthetic Pathway
The overall transformation involves two key reactions:
-
Reduction: The carboxylic acid functional group is reduced to a primary alcohol.
-
Dehydration: The alcohol is eliminated to form a carbon-carbon double bond within the cyclobutane ring.
Caption: Synthetic pathway from this compound to 3-methylcyclobutene.
Experimental Protocols
Protocol 1: Reduction of this compound to 3-Methylcyclobutanol
This protocol is a representative procedure for the reduction of a carboxylic acid using lithium aluminum hydride (LiAlH₄)[1][2].
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend LiAlH₄ (a molar excess, typically 1.5-2.0 equivalents) in anhydrous diethyl ether in the flask and cool the suspension in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Cool the flask again in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the solid residue thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 3-methylcyclobutanol.
-
Purify the product by distillation if necessary.
-
Protocol 2: Dehydration of 3-Methylcyclobutanol to 3-Methylcyclobutene
This protocol is a general procedure for the acid-catalyzed dehydration of an alcohol[3][4][5][6].
-
Materials:
-
3-Methylcyclobutanol (from Protocol 1)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Distillation apparatus
-
-
Procedure:
-
Place 3-methylcyclobutanol in a round-bottom flask suitable for distillation.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 5-10% by volume).
-
Heat the mixture gently. The product, 3-methylcyclobutene, is volatile (boiling point ~32°C) and will distill as it is formed[7].
-
Collect the distillate in a receiver cooled in an ice bath.
-
Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any acid, then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂) and re-distill to obtain the pure 3-methylcyclobutene monomer.
-
Copolymerization via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful chain-growth polymerization technique that is particularly effective for strained cyclic olefins like cyclobutene derivatives[][9]. This method allows for the synthesis of copolymers with controlled molecular weights and low polydispersity, often with living characteristics[10][11].
General Workflow
The polymerization is initiated by a transition metal alkylidene catalyst (e.g., a Grubbs-type catalyst). The monomer adds to the growing polymer chain, which itself is a metal alkylidene. The process can be terminated by adding a quenching agent.
Caption: General experimental workflow for Ring-Opening Metathesis Polymerization (ROMP).
Experimental Protocol for ROMP
This protocol is a representative procedure for the ROMP of a cyclobutene monomer using a third-generation Grubbs catalyst (G3)[12]. For copolymerization, a mixture of 3-methylcyclobutene and a desired comonomer would be used.
-
Materials:
-
3-Methylcyclobutene monomer
-
Comonomer (e.g., a functionalized norbornene or cyclooctene)
-
Grubbs third-generation catalyst (G3) or other suitable ROMP catalyst
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask, syringes, magnetic stirrer
-
-
Procedure:
-
All procedures should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
In a Schlenk flask, dissolve the 3-methylcyclobutene monomer (and any comonomer) in the anhydrous solvent. The monomer-to-catalyst ratio will determine the target molecular weight (e.g., 100:1 to 500:1).
-
In a separate vial inside a glovebox, prepare a stock solution of the Grubbs catalyst in the same solvent.
-
Initiate the polymerization by rapidly injecting the required amount of the catalyst stock solution into the stirring monomer solution.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by observing the increase in viscosity. Reaction times can range from minutes to several hours.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 20-30 minutes.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Quantitative Data and Characterization
While specific data for copolymers of 3-methylcyclobutene is not available, the following tables present representative data from the ROMP of analogous functionalized cyclobutene monomers to provide an expected range of polymer properties[12][13].
Table 1: Representative ROMP Data for Cyclobutene-based Monomers
| Monomer | Catalyst | [M]/[C] Ratio | Mn (kDa, GPC) | PDI (Mw/Mn) | Reference |
| N-Methyl-1-cyclobutenecarboxamide | G3 | 10:1 | 2.5 | 1.11 | [12][13] |
| N-Phenyl-1-cyclobutenecarboxamide | G3 | 10:1 | 3.1 | 1.05 | [12] |
| 1-Cyclobutene-1-methanol acetate | G3 | 10:1 | 2.8 | 1.24 | [12][13] |
| endo-Tricyclo[4.2.2.0²⁵]deca-3,9-diene | Hydrazine Cat. | 100:1 | 15.0 | 1.08 | [10] |
Mn = Number-average molecular weight; PDI = Polydispersity Index; [M]/[C] = Monomer-to-catalyst ratio.
Table 2: Polymer Characterization Techniques
| Technique | Purpose | Typical Observations |
| ¹H & ¹³C NMR | Structural confirmation and stereochemistry | Appearance of broad signals corresponding to the polymer backbone. Olefinic proton signals (typically 5.4-5.6 ppm) confirm the ring-opening. |
| GPC/SEC | Molecular weight (Mn, Mw) and PDI determination | Provides information on the average polymer chain length and the breadth of the molecular weight distribution. Low PDI (<1.2) suggests a well-controlled, living polymerization. |
| DSC | Thermal property analysis | Determination of the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state. |
Potential Applications in Drug Development and Materials Science
Polymers synthesized via ROMP have garnered significant interest for biomedical applications due to the high degree of control over their architecture and the ability to incorporate diverse functional groups[][10][11].
-
Drug Delivery: The resulting copolymers can be designed to be amphiphilic, enabling them to self-assemble into nanostructures like micelles or vesicles in aqueous environments. These nanocarriers can encapsulate hydrophobic drugs, enhancing their solubility and enabling targeted or controlled release[13][14][15][16]. The polymer backbone itself can be designed to be biodegradable.
-
Biomaterials: ROMP allows for the synthesis of functional materials that can be used as scaffolds for tissue engineering, hydrogels, or as coatings for medical devices[17]. The ability to control polymer properties facilitates the creation of materials with tailored mechanical strength and biocompatibility[10].
-
Cellular Signaling: While no specific signaling pathways have been identified for copolymers of 3-methylcyclobutane, functional groups can be incorporated into the polymer that interact with specific biological targets. For example, glycopolymers prepared by ROMP can probe multivalent binding interactions involved in cell-cell signaling[12]. Some ROMP-derived polymers have been used to create carriers for cell-signaling molecules like carbon monoxide (CO) for therapeutic applications[11].
Further research is required to explore the specific biological interactions and potential therapeutic benefits of copolymers incorporating the 3-methylcyclobutane moiety.
References
- 1. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. gauthmath.com [gauthmath.com]
- 4. Solved 28 of 53 Constants Peric lic Table Part A What is the | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkene - Wikipedia [en.wikipedia.org]
- 7. 3-methylcyclobutene [stenutz.eu]
- 9. Solved What is the product of the dehydration of | Chegg.com [chegg.com]
- 10. New polyolefins via ring-opening metathesis polymerization for biomedical applications [morressier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment [mdpi.com]
- 14. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dokumen.pub [dokumen.pub]
- 16. utd-ir.tdl.org [utd-ir.tdl.org]
- 17. Recent developments in ring opening polymerization of lactones for biomedical applications. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Esterification of 3-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 3-methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below describe two common and effective methods for this transformation: Fischer-Speier Esterification and Steglich Esterification. These methods offer versatility in terms of reaction conditions and substrate scope, allowing for the synthesis of a variety of esters.
Introduction
This compound is a chiral carboxylic acid containing a strained cyclobutane ring. Its esters are important intermediates in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. The choice of esterification protocol can be critical in achieving high yields and purity, especially when dealing with sensitive substrates or when specific esters are required. This document provides detailed procedures for the synthesis of methyl and ethyl esters of this compound, which can be adapted for other alcohols.
Data Presentation
Table 1: Illustrative Data for Fischer-Speier Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzoic Acid | Methanol | H₂SO₄ (conc.) | Reflux (65) | 4 | ~95 |
| Acetic Acid | Ethanol | H₂SO₄ (conc.) | Reflux (78) | 1-2 | ~65-70 |
| Cyclohexanecarboxylic Acid | Methanol | H₂SO₄ (conc.) | 115-125 | 6 | 98.2[1] |
| Adipic Acid | Ethanol | H₂SO₄ (conc.) | Reflux | - | High |
Table 2: Illustrative Data for Steglich Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Coupling Reagent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Monoethyl fumarate | tert-Butyl alcohol | DCC | DMAP | 0 to RT | 3 | 76-81[2] |
| Phenylacetic acid | Benzyl alcohol | Mukaiyama's Reagent | 2,6-Lutidine | 60 | 16 | 75[3] |
| General Carboxylic Acid | Primary/Secondary Alcohol | DCC | DMAP | Room Temperature | 1-12 | Good to Excellent[2] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 3-Methylcyclobutanecarboxylate
This protocol describes the acid-catalyzed esterification of this compound with methanol. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[4]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also act as the solvent.
-
Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add diethyl ether or dichloromethane to extract the ester.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 3-methylcyclobutanecarboxylate.
-
Purify the crude product by distillation under reduced pressure to yield the pure ester.
Protocol 2: Steglich Esterification for the Synthesis of Ethyl 3-Methylcyclobutanecarboxylate
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst to facilitate the esterification under mild, neutral conditions.[2]
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (0.5 N aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ethyl 3-methylcyclobutanecarboxylate.
-
Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described esterification protocols.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
References
Application Notes and Protocols for Amidation Reactions of 3-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the amidation of 3-methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The inclusion of the cyclobutane motif can impart unique three-dimensional character to molecules, potentially improving their pharmacological properties. While specific quantitative data for the amidation of this compound is not extensively available in the reviewed literature, the following protocols are based on well-established amidation methodologies and data from the closely related cyclobutanecarboxylic acid, which is expected to exhibit similar reactivity.
Introduction to Amidation Reactions
Amide bond formation is one of the most crucial reactions in organic synthesis, particularly in the pharmaceutical industry. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine. This is typically achieved using coupling reagents. Common strategies involve the use of carbodiimides (like EDC), phosphonium salts (like PyBOP), or uronium salts (like HATU and HBTU).[2][3] An alternative route is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.[2]
Comparative Data for Amidation Reactions
The selection of the appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity. The following table summarizes typical quantitative data for the amidation of cyclobutanecarboxylic acid with a primary amine, which serves as a reference for reactions with this compound.
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| HBTU | - | DIPEA | DMF | 2 | RT | 48.4 |
| EDC·HCl | HOBt | DIPEA | DMF | 18 | 23 | 9.6 |
| HATU | - | DIPEA | DMF | 0.5 - 1 | RT | High |
Note: Data is for the amidation of cyclobutanecarboxylic acid and is intended as a guide. Actual results with this compound may vary.
Experimental Protocols
The following are detailed protocols for common amidation methods applicable to this compound.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2] The urea byproduct of EDC is water-soluble, simplifying purification.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the mixture and cool the flask to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) to the cooled, stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Protocol 2: HATU-Mediated Amidation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to rapid reaction times and high yields with minimal racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Acyl Chloride Formation followed by Amidation (Schotten-Baumann Conditions)
This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine in the presence of a base.[2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Acyl Chloride Formation
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and carefully remove the solvent and excess reagent under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a separate flask and cool to 0 °C.
-
Dissolve the crude 3-methylcyclobutanecarbonyl chloride from Step 1 in anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirring amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for coupling agent-mediated amidation.
Caption: Two-step amidation workflow via an acyl chloride intermediate.
References
- 1. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
- 4. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for Grignard Reactions on Cyclobutane Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency and broad applicability.[1][2] This application note provides a detailed overview and experimental protocols for the addition of Grignard reagents to cyclobutane ketones. The synthesis of substituted cyclobutanols via this method is of significant interest in medicinal chemistry, as the cyclobutane motif is a key structural component in a variety of biologically active molecules.[3] The inherent ring strain and unique conformational properties of cyclobutanes make them attractive scaffolds for the development of novel therapeutics.[3] These protocols will detail the experimental setup, reaction conditions, and work-up procedures for the successful synthesis of tertiary cyclobutanols.
Reaction Mechanism and Stereochemistry
The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the cyclobutanone.[4][5] This addition results in the formation of a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.[2][5]
When the cyclobutane ring is substituted, the stereochemical outcome of the Grignard addition is a critical consideration. The incoming nucleophile will typically attack from the less sterically hindered face of the carbonyl group. The presence of substituents on the cyclobutane ring can therefore direct the approach of the Grignard reagent, leading to the formation of diastereomeric products. The diastereoselectivity of the reaction is influenced by the steric bulk of both the Grignard reagent and the substituents on the cyclobutane ring.
Experimental Workflow
The following diagram outlines the general workflow for the Grignard reaction on a cyclobutane ketone.
Quantitative Data Summary
The following tables summarize quantitative data from various Grignard reactions performed on substituted cyclobutane ketones.
Table 1: Grignard Addition to 2-Halocyclobutanones
| Entry | Cyclobutanone | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 2-bromocyclobutanone | MeMgBr | 1-methyl-2-bromocyclobutanol | 85 | 1:1 | [6] |
| 2 | 2-chlorocyclobutanone | EtMgBr | 1-ethyl-2-chlorocyclobutanol | 78 | 1.2:1 | [7] |
| 3 | 2-chlorocyclobutanone | PhMgBr | 1-phenyl-2-chlorocyclobutanol | 92 | 1.5:1 | [7] |
Table 2: Grignard Addition to 3-Substituted Cyclobutanones
| Entry | Cyclobutanone | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 3-oxocyclobutane-1-carboxylic acid | MeMgBr | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | 95 | 1:1 (cis:trans) | [3] |
| 2 | 3-oxocyclobutane-1-carboxylic acid | EtMgBr | 3-hydroxy-3-ethylcyclobutane-1-carboxylic acid | 91 | 1.1:1 (cis:trans) | [3] |
| 3 | 3-oxocyclobutane-1-carboxylic acid | PhMgBr | 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid | 88 | 1.3:1 (cis:trans) | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction with Cyclobutanone
This protocol describes a general method for the addition of a Grignard reagent to a cyclobutanone derivative.
Materials:
-
Substituted cyclobutanone
-
Grignard reagent (commercially available or freshly prepared)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Magnesium turnings (if preparing Grignard reagent)
-
Alkyl or aryl halide (if preparing Grignard reagent)
-
Iodine crystal (optional, for initiation)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of Glassware: All glassware must be rigorously dried in an oven at >100 °C for several hours or flame-dried under an inert atmosphere and allowed to cool to room temperature before use.
-
Reaction Setup: Assemble the dry round-bottom flask, reflux condenser, and dropping funnel. The apparatus should be equipped with a gas inlet for maintaining an inert atmosphere.
-
Grignard Reagent:
-
If using a commercial solution: Charge the round-bottom flask with the Grignard reagent solution via syringe under an inert atmosphere.
-
If preparing in situ: Place magnesium turnings in the flask. Add a solution of the corresponding alkyl or aryl halide in anhydrous ether or THF dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
-
Addition of Cyclobutanone: Dissolve the cyclobutanone in anhydrous ether or THF and add it to the dropping funnel. Cool the Grignard reagent solution in an ice bath. Add the cyclobutanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Synthesis of 1-Methyl-2-bromocyclobutanol
This protocol is adapted from the reaction of methylmagnesium bromide with 2-bromocyclobutanone.[6]
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Use 2-bromocyclobutanone as the starting ketone.
-
Use a 1.0 M solution of methylmagnesium bromide in THF as the Grignard reagent.
-
The addition of the cyclobutanone should be performed at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Follow the work-up and purification steps as described in the general protocol. The expected product is a mixture of diastereomers.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.
-
Diethyl ether and THF are highly flammable solvents. Ensure there are no ignition sources nearby.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching of the Grignard reaction is exothermic and can release flammable gases. Perform this step slowly and in a well-ventilated fume hood.
Conclusion
The Grignard reaction is a powerful and versatile tool for the synthesis of tertiary cyclobutanols from cyclobutane ketones. By carefully controlling the reaction conditions, particularly the exclusion of moisture, a wide variety of substituted cyclobutanols can be prepared in good to excellent yields. The protocols and data presented in this application note provide a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the cyclobutane scaffold is of increasing importance.
References
- 1. leah4sci.com [leah4sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Purifying 3-Methylcyclobutanecarboxylic Acid: A Guide for Researchers
Application Note & Protocols
For researchers, scientists, and professionals in drug development, obtaining highly pure 3-Methylcyclobutanecarboxylic acid is crucial for reliable experimental outcomes and the synthesis of active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the purification of this compound, focusing on distillation, column chromatography, and recrystallization techniques.
Overview of Purification Strategies
This compound is a liquid at room temperature with a boiling point of 194°C at 760 mmHg. Its purification can be approached through several standard laboratory techniques. The choice of method will depend on the nature and quantity of impurities present in the crude sample.
-
Fractional Distillation under Reduced Pressure: This is the most common and effective method for purifying liquid compounds with high boiling points. Lowering the pressure reduces the boiling point, preventing potential decomposition of the compound.
-
Flash Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities. For carboxylic acids, the use of an acidic modifier in the eluent is often necessary to achieve good separation.
-
Recrystallization (of a suitable derivative): As this compound is a liquid, direct recrystallization is not feasible. However, conversion to a solid derivative (e.g., a salt or an amide) allows for purification by recrystallization, followed by regeneration of the carboxylic acid.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes from each purification technique, based on typical laboratory results for similar carboxylic acids.
| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Throughput | Key Considerations |
| Fractional Distillation | > 98% | 70-85% | High | Effective for removing non-volatile and some volatile impurities. Requires a good vacuum system. |
| Flash Chromatography | > 99% | 60-80% | Medium | Excellent for removing polar and non-polar impurities. Requires careful solvent system selection. |
| Recrystallization (as derivative) | > 99.5% | 50-70% (overall) | Low | Time-consuming due to the need for derivatization and regeneration steps. Excellent for achieving very high purity. |
Experimental Protocols
Fractional Distillation under Reduced Pressure
This protocol is adapted from established procedures for the purification of similar cycloalkane carboxylic acids.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Stirring bar or boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound (e.g., 50 g) and a stirring bar or boiling chips into the round-bottom flask.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at the expected boiling point of this compound at the applied pressure. For example, the boiling point of the similar cyclobutanecarboxylic acid is 191.5–193.5°/740 mm. A nomograph can be used to estimate the boiling point at reduced pressure.
-
Once the main fraction is collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using appropriate analytical techniques (e.g., GC-MS or NMR).
Fractional Distillation Workflow
Caption: Workflow for purification by fractional distillation.
Flash Column Chromatography
This protocol outlines a general procedure for the purification of carboxylic acids using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture with 0.5-1% acetic acid)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Select the Eluent System: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of the target compound from impurities. A common starting point for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Adding a small amount of acetic or formic acid (0.5-1%) to the eluent can improve peak shape and reduce tailing.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, uniform bed.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution process.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Monitor the Separation: Monitor the composition of the collected fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the purity of the final product.
Flash Chromatography Workflow
Application Notes and Protocols for the Characterization of 3-Methylcyclobutanecarboxylic Acid and its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 3-Methylcyclobutanecarboxylic acid (C6H10O2, MW: 114.14 g/mol ) and its related products.[1][2][3][4][5] The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to offer robust and reliable methods for identification, quantification, and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile form, such as a methyl ester, prior to analysis.
Application Note: GC-MS for Purity and Impurity Profiling
This method is suitable for the qualitative and quantitative analysis of this compound and its volatile impurities. Derivatization to its methyl ester not only improves volatility but also enhances chromatographic peak shape.
Experimental Protocol: GC-MS Analysis of this compound Methyl Ester
a) Sample Preparation and Derivatization (Methylation)
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL screw-cap vial.
-
Dissolution: Add 2 mL of methanol to the vial and vortex until the sample is completely dissolved.
-
Acid Catalyst: Add 200 µL of concentrated sulfuric acid to the solution.
-
Reaction: Cap the vial tightly and heat at 60°C for 2 hours in a heating block or water bath.
-
Neutralization: After cooling to room temperature, slowly add 5 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the methyl ester derivative with 2 mL of hexane or diethyl ether. Vortex vigorously and then allow the layers to separate.
-
Sample Collection: Carefully transfer the upper organic layer containing the methyl 3-methylcyclobutane-1-carboxylate to a clean vial for GC-MS analysis.
b) GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 250°C, Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
c) Expected Mass Spectrum Fragmentation
The mass spectrum of methyl 3-methylcyclobutane-1-carboxylate is expected to show a molecular ion peak (M+) at m/z 128. Key fragment ions would likely arise from the loss of the methoxy group (-OCH3, m/z 97), the carbomethoxy group (-COOCH3, m/z 69), and fragmentation of the cyclobutane ring.
| m/z (Predicted) | Fragment Identity |
| 128 | [M]+ (Molecular Ion) |
| 97 | [M - OCH3]+ |
| 69 | [M - COOCH3]+ |
| 55 | Cyclobutyl fragment |
Workflow for GC-MS Analysis
References
- 1. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 2. 3-methylcyclobutane-1-carboxylic acid CAS#: 57252-83-2 [amp.chemicalbook.com]
- 3. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 57252-83-2: this compound [cymitquimica.com]
- 5. 3-Methylcyclobutane-1-carboxylic acid 97% | CAS: 57252-83-2 | AChemBlock [achemblock.com]
Troubleshooting & Optimization
Technical Support Center: 3-Methylcyclobutanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Methylcyclobutanecarboxylic acid. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and adaptable method is the malonic ester synthesis, which involves the intramolecular cyclization of a substituted malonate. This route, a variation of the Perkin alicyclic synthesis, typically uses diethyl malonate and a suitable 1,3-dihalogenated butane, such as 1,3-dibromobutane, followed by hydrolysis and decarboxylation.[1][2]
Q2: What are the main challenges I can expect during this synthesis?
A2: The primary challenges include low yields, the formation of significant side products (such as open-chain tetraesters or mono-alkylated intermediates), and controlling the diastereoselectivity to obtain the desired cis/trans isomer of the final product.[1][3]
Q3: What is a typical yield for this synthesis?
A3: Yields can vary significantly based on reaction conditions. The initial condensation reaction to form the cyclobutane ring precursor can have yields around 35%.[1] The parent cyclobutanecarboxylic acid synthesis via a similar route reports overall yields of 18-21%, suggesting that optimization is critical.
Q4: How can I separate the cis and trans isomers of the final product?
A4: Separation of geometric isomers is typically achieved through chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which offer high resolution. For larger scales, fractional crystallization can be effective if there is a significant difference in solubility between the isomers in a chosen solvent system.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the malonic ester pathway.
Problem 1: Consistently Low Yield of the Final Product
Low overall yield is a common issue stemming from multiple stages of the synthesis.
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Deprotonation | Use a fresh, anhydrous alkoxide base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., absolute ethanol). Ensure at least two full equivalents of base are used for the cyclization.[5][6] | Diethyl malonate's α-protons (pKa ≈ 13) require a sufficiently strong base for complete conversion to the nucleophilic enolate. Moisture will quench the base, reducing enolate formation. |
| Side Reaction: Polymerization/Open-Chain Products | Use a high-dilution technique for the cyclization step. Add the dihalide and base slowly and simultaneously to the reaction mixture to maintain a low concentration of reactants. | The primary competing reaction is the intermolecular reaction of the malonate enolate with the dihalide, leading to linear chain extension instead of intramolecular cyclization.[1] |
| Incomplete Hydrolysis or Decarboxylation | Ensure complete saponification of the diester intermediate using a sufficient excess of NaOH or KOH. For decarboxylation, heat the acidified dicarboxylic acid intermediate until CO₂ evolution ceases completely. | Incomplete hydrolysis leaves unreacted ester, while incomplete decarboxylation will result in the dicarboxylic acid intermediate remaining in the final product, lowering the yield of the desired mono-acid. |
| Reagent Purity | Use freshly distilled diethyl malonate and 1,3-dibromobutane. Ensure all solvents are anhydrous where required.[5] | Impurities in the starting materials can lead to unexpected side reactions that consume reagents and complicate purification. |
Problem 2: Isolation of Significant Side Products
The reaction of diethyl malonate with 1,3-dibromobutane is known to produce several side products.
| Identified Side Product | Method of Minimization | Reference |
| Tetraethyl 2-methyl-1,1,5,5-pentanetetracarboxylate | Employ a large excess of diethyl malonate during the initial alkylation step if performing a two-step alkylation. For intramolecular cyclization, high dilution is key. | [1] |
| Diethyl γ-bromobutylmalonate (mono-alkylation product) | Ensure sufficient base (2 equivalents) and adequate reaction time/temperature to promote the second intramolecular alkylation step. | [1] |
| Dialkylated Malonic Esters | Use a molar excess of the malonic ester relative to the alkylating agent to favor mono-alkylation if that is the desired intermediate step.[2][7] | [2][7] |
Problem 3: Poor Control of Diastereoselectivity (Cis/Trans Ratio)
The formation of both cis and trans isomers is common. The final ratio can be influenced by the reaction conditions.
| Issue | Suggested Approach | Explanation |
| Unfavorable Isomer Ratio | Thermodynamic vs. Kinetic Control: Vary the reaction temperature and base. A stronger, bulkier base at low temperatures may favor the kinetic product, while higher temperatures and a less hindered base could favor the more stable thermodynamic product. | The stereochemical outcome of the ring closure can be directed by the stability of the transition state. Post-synthesis epimerization of the less stable isomer to the more stable one can also be attempted. |
| Difficulty in Separation | Utilize preparative HPLC with a suitable column (e.g., reverse-phase C18 or normal-phase silica) and solvent system. Alternatively, attempt fractional crystallization with various solvents to exploit solubility differences. | Chromatographic methods provide the most reliable means of separating isomers with very similar physical properties.[4] |
Visual Troubleshooting and Workflow
A logical approach to troubleshooting low yield issues can be visualized as follows:
Caption: Troubleshooting workflow for low yield.
Experimental Protocol: Malonic Ester Synthesis
This protocol is adapted from established procedures for cyclobutane ring formation.[1]
Step 1: Formation of Diethyl 2-methyl-1,1-cyclobutanedicarboxylate
Caption: Workflow for synthesis of the diester intermediate.
Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (2 equivalents) to anhydrous ethanol.
-
Reaction: To the stirred sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise. Heat the mixture to a gentle reflux.
-
Cyclization: Add 1,3-dibromobutane (1 equivalent) dropwise via the addition funnel over several hours to the refluxing mixture. Maintaining a slow addition rate is crucial to favor intramolecular cyclization.
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by adding water. Remove the ethanol via rotary evaporation. Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield diethyl 2-methyl-1,1-cyclobutanedicarboxylate.
Step 2: Hydrolysis and Decarboxylation
Methodology:
-
Hydrolysis (Saponification): Reflux the purified diester from Step 1 with an excess of aqueous sodium hydroxide (e.g., 10-15% solution) until the ester is fully hydrolyzed (typically 4-8 hours). The reaction can be monitored by the disappearance of the organic layer.
-
Acidification: After cooling the reaction mixture in an ice bath, carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This will precipitate the dicarboxylic acid intermediate.
-
Decarboxylation: Gently heat the acidified mixture to 120-150 °C. Carbon dioxide will evolve. Continue heating until gas evolution ceases.
-
Final Extraction & Purification: Cool the mixture and extract the final product, this compound, with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts, remove the solvent, and purify the final acid by vacuum distillation or recrystallization.
References
Technical Support Center: Ring-Opening Metathesis Polymerization (ROMP) of Cyclobutane Monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ring-opening metathesis polymerization (ROMP) of cyclobutane-containing monomers.
Troubleshooting Guide
Issue 1: Low or No Monomer Conversion
Question: I am not observing any significant conversion of my cyclobutane monomer to polymer. What are the potential causes and how can I address this?
Answer:
Low or no monomer conversion in the ROMP of cyclobutane monomers can stem from several factors, ranging from catalyst activity to monomer stability and reaction conditions. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Catalyst Inactivity:
-
Improper Catalyst Handling: Ruthenium-based catalysts, such as Grubbs' catalysts, are sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Catalyst Degradation: Catalysts have a finite shelf life. Use a fresh batch of catalyst or test the activity of your current batch with a known reactive monomer like norbornene.
-
Incorrect Catalyst Choice: While Grubbs' first and third-generation catalysts are commonly used, the specific functional groups on your cyclobutane monomer may require a more robust or tolerant catalyst.[1] For highly functionalized monomers, a third-generation Grubbs' catalyst is often more suitable due to its higher stability and functional group tolerance.[1]
-
-
Monomer Issues:
-
Impurity Poisoning: Monomer impurities, such as those containing sulfur, phosphorus, or coordinating functional groups, can poison the catalyst. Purify the monomer meticulously, for example, by distillation, recrystallization, or column chromatography.
-
Insufficient Ring Strain: While cyclobutanes are strained, substituents on the ring can influence the ring strain energy.[2][3] The driving force for ROMP is the relief of this strain.[2][3] If the ring strain is too low, polymerization may not be thermodynamically favorable.
-
Monomer Decomposition: Some substituted cyclobutenes can be unstable under the reaction conditions, especially at elevated temperatures.[4] Consider lowering the reaction temperature.
-
-
Reaction Conditions:
-
Incorrect Solvent: The choice of solvent can significantly impact catalyst activity and stability. Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents for ROMP.[2][5] In some cases, a more polar or coordinating solvent might be necessary, but this can also affect catalyst performance.[2][5]
-
Inappropriate Temperature: ROMP of cyclobutenes can often be performed at room temperature.[1] However, for less reactive monomers, gentle heating may be required. Conversely, for highly reactive systems or to prevent side reactions, cooling the reaction mixture (e.g., to 0 °C) might be beneficial.[2][5]
-
Low Monomer Concentration: At very low monomer concentrations, the equilibrium may favor the monomer over the polymer, especially for less strained systems. Ensure your reaction is run at a suitable concentration (e.g., 0.1 M).[1]
-
Troubleshooting Workflow for Low Monomer Conversion
Caption: A flowchart for troubleshooting low monomer conversion in ROMP.
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (Đ)
Question: My polymerization is successful, but the resulting polymer has a much lower molecular weight than targeted and a broad polydispersity index (Đ > 1.2). What could be the cause?
Answer:
Achieving a target molecular weight and a narrow polydispersity is characteristic of a "living" polymerization. Deviations from this suggest issues with initiation, propagation, or termination/chain transfer events.
Possible Causes and Solutions:
-
Slow Initiation: For a living polymerization, the rate of initiation should be much faster than the rate of propagation (kᵢ >> kₚ).[1] If initiation is slow, monomer is consumed by growing polymer chains before all the catalyst has initiated, leading to a broader molecular weight distribution.
-
Solution: Switch to a faster-initiating catalyst. Third-generation Grubbs' catalysts generally exhibit faster initiation rates than first-generation catalysts.[1]
-
-
Chain Transfer Reactions: Unwanted chain transfer reactions can limit the growth of polymer chains, resulting in lower molecular weights and broader Đ.
-
"Back-biting": A highly active catalyst can react with the double bonds within the growing polymer chain, leading to chain cleavage and a broadening of the molecular weight distribution.[6]
-
Solution: Use a less active catalyst if back-biting is suspected, or lower the reaction temperature.[6]
-
-
Reaction with Impurities: Impurities in the monomer or solvent can act as chain transfer agents. Ensure all reagents and solvents are of high purity.
-
-
Catalyst Decomposition: If the catalyst decomposes during the polymerization, not all monomer will be consumed by living chains, leading to a lower than expected molecular weight.
-
Solution: Ensure rigorous inert atmosphere techniques. If the reaction is prolonged, consider a more stable catalyst or perform the reaction at a lower temperature.
-
-
Non-Living System: Some catalyst-monomer combinations do not result in a living polymerization. For instance, a metal-free hydrazine-catalyzed ROMP of cyclobutenes has been shown to exhibit living characteristics.[4][7][8]
Frequently Asked Questions (FAQs)
Q1: Can I use functionalized cyclobutane monomers for ROMP?
A1: Yes, one of the significant advantages of ruthenium-based ROMP catalysts is their excellent functional group tolerance.[1] However, certain functional groups can interact with the catalyst. For example, some 1-substituted cyclobutene derivatives like esters and tertiary amides may undergo a single ring-opening metathesis (ROM) event but not subsequent polymerization (ROMP).[1] In contrast, secondary amides of 1-cyclobutenecarboxylic acid have been shown to polymerize effectively.[1] It is often necessary to experimentally screen different catalysts and conditions for a new functionalized monomer.[6]
Q2: My cyclobutene monomer is a solid. What is the best way to set up the polymerization?
A2: If your monomer is a solid, you can dissolve it in an appropriate anhydrous solvent (e.g., DCM, THF) in a reaction vessel under an inert atmosphere. The catalyst can then be added as a solid or as a solution in the same solvent. Ensure the monomer is fully dissolved before adding the catalyst to ensure homogeneous initiation.
Q3: How can I terminate the polymerization and isolate the polymer?
A3: A common method to terminate a living ROMP is to add an excess of a vinyl ether, such as ethyl vinyl ether.[9] This reacts with the active catalyst center to form a stable, non-propagating species.[9] The polymer can then be isolated by precipitation into a non-solvent, such as methanol, followed by filtration and drying.[6]
Q4: Is it possible to create block copolymers using cyclobutane monomers?
A4: Yes, if the ROMP of your cyclobutane monomer is a living polymerization, you can synthesize block copolymers.[6] After the first monomer is completely consumed, a second monomer can be added to the living polymer chains to form a diblock copolymer.[6] This has been documented for cyclobutene-containing block copolymers.[2][5]
Q5: Are there metal-free alternatives for the ROMP of cyclobutenes?
A5: Yes, a highly efficient metal-free ROMP of cyclobutenes using hydrazine catalysis has been developed.[4][7][8] This system can be initiated by the in-situ condensation of a bicyclic hydrazine catalyst with an aldehyde.[4][7][8] These polymerizations have shown living characteristics, providing good control over molecular weight and low polydispersity.[4][7][8] This is a valuable alternative for applications where metal contamination is a concern.[4][7][8]
Quantitative Data Summary
The following table summarizes representative data for the ROMP of 1-substituted cyclobutene derivatives using a third-generation Grubbs' catalyst.
| Monomer Substituent (at position 1) | Time for 50% Conversion (t₅₀, min) | Mₙ (GPC, kg/mol ) | Đ (PDI) | Polymerization Outcome |
| Secondary Amide | ~15-20 | 10.1 | 1.07 | Successful ROMP |
| Carbinol Ester | ~10 | 12.5 | 1.15 | Successful ROMP |
| Carboxylic Acid Ester | - | - | - | ROM, no ROMP |
| Tertiary Amide | - | - | - | ROM, no ROMP |
Data adapted from studies on 1-substituted cyclobutene derivatives.[1] Reaction conditions: CD₂Cl₂, 25 °C, [monomer] = 0.1 M, [catalyst] = 0.01 M.
Key Experimental Protocols
General Protocol for Ruthenium-Catalyzed ROMP of a Cyclobutene Monomer
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). Anhydrous solvents should be obtained from a solvent purification system or by distillation from appropriate drying agents.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the cyclobutene monomer (e.g., 100 equivalents) to a Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in the desired anhydrous solvent (e.g., DCM, to achieve a concentration of 0.1 M).
-
Initiation: In a separate vial inside the glovebox, weigh the Grubbs' catalyst (e.g., 1 equivalent). Dissolve the catalyst in a small amount of the reaction solvent and add it to the stirring monomer solution via syringe.
-
Polymerization: Allow the reaction to stir at the desired temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to observe the disappearance of the monomer's olefinic protons and the appearance of the polymer's olefinic protons.[1]
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess (e.g., 100 equivalents) of ethyl vinyl ether. Stir for an additional 20-30 minutes.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the crude polymer in a minimal amount of a good solvent (e.g., DCM or chloroform) and precipitate it by adding the solution dropwise to a large volume of a stirred non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (Đ), and by NMR spectroscopy to confirm the polymer structure.
Logical Relationships in ROMP Troubleshooting
Caption: Interrelation of problems, causes, and solutions in ROMP.
References
- 1. Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 6. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 7. Hydrazine-Catalysed Ring-Opening Metathesis Polymerization Of Cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
optimizing reaction conditions for 3-Methylcyclobutanecarboxylic acid derivatization
Welcome to the technical support center for the derivatization of 3-methylcyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The most common derivatization methods for carboxylic acids like this compound are esterification and amidation.[1][2] These methods improve the volatility and stability of the compound, making it more suitable for analysis by gas chromatography (GC) or enhancing its detection in high-performance liquid chromatography (HPLC).[1] Other methods include silylation, acylation, and alkylation.[3]
Q2: Why is derivatization of this compound necessary for analysis?
A2: The carboxylic acid group in this compound is polar and can participate in hydrogen bonding.[4] This leads to low volatility and potential for poor peak shape during gas chromatography (GC) analysis.[4] Derivatization masks the polar carboxyl group, increasing volatility and thermal stability, which results in improved chromatographic separation and detection.[3] For liquid chromatography (LC), derivatization can be used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, or to improve ionization efficiency for mass spectrometry (MS) detection.[1][5]
Q3: What are the key differences between esterification and amidation for this compound?
A3: Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[1] This is a common method for preparing samples for GC analysis. Amidation, or amide coupling, is the reaction of the carboxylic acid with an amine to form an amide, often facilitated by a coupling reagent.[6] Amide bonds are prevalent in many pharmaceutical compounds, making this a crucial reaction in drug discovery.[7]
Q4: Can the steric hindrance of the cyclobutane ring affect the derivatization reaction?
A4: Yes, the cyclobutane ring, although less hindered than a tertiary system, can still present some steric challenges compared to linear carboxylic acids. This may lead to slower reaction rates or require more forceful reaction conditions.[8] For sterically hindered acids, specific protocols and reagents might be necessary to achieve good yields.[9][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Esterification
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Extend the reaction time or gently heat the mixture under reflux to help drive the reaction to completion.[11] |
| Reversible reaction | Use an excess of the alcohol or remove water as it forms to shift the equilibrium towards the product side.[11] |
| Catalyst issue | Ensure the acid catalyst (e.g., concentrated sulfuric acid) is fresh and added in the correct amount. |
| Steric hindrance | For hindered acids, consider using a more reactive derivatizing agent or a different catalytic system.[9] |
| Impure starting material | Ensure the this compound and alcohol are pure and dry, as water can inhibit the reaction. |
Issue 2: Side Reactions or Impurities in Amide Coupling
| Possible Cause | Troubleshooting Step |
| Racemization | If working with chiral amines, certain coupling reagents can cause racemization. Consider using additives like HOBt to suppress this side reaction.[6] |
| Side product formation | The choice of coupling reagent and solvent can significantly impact the reaction outcome. Refer to comparative data to select the optimal reagent for your specific amine.[12] |
| Reaction with coupling reagent | The order of addition of reagents can be critical. Often, the carboxylic acid is activated with the coupling reagent before the amine is introduced to prevent side reactions with the amine. |
| Purification difficulties | Some coupling reagents, like DCC, produce byproducts (DCU) that are difficult to remove. Consider using a water-soluble carbodiimide like EDC for easier workup.[13] |
Experimental Protocols
Protocol 1: General Procedure for Esterification (for GC analysis)
-
Preparation: In a clean, dry reaction vial, dissolve 10 mg of this compound in 1 mL of the desired alcohol (e.g., methanol, ethanol).
-
Catalysis: Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.
-
Reaction: Cap the vial tightly and heat the mixture at 60-70°C for 1-2 hours. For larger scale reactions or slower reacting alcohols, heating under reflux may be necessary.[11]
-
Workup: After cooling to room temperature, add 2 mL of water and 1 mL of a nonpolar organic solvent (e.g., hexane, diethyl ether).
-
Extraction: Shake the mixture gently and allow the layers to separate. Carefully collect the organic layer containing the ester derivative.
-
Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, then dilute an aliquot for GC analysis.
Protocol 2: General Procedure for Amide Coupling
-
Preparation: Dissolve 1 equivalent of this compound in an appropriate aprotic solvent (e.g., DMF, DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add 1.1 equivalents of a coupling reagent (e.g., HATU, HBTU) and 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 1.2 equivalents of the desired amine to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | General Yield | Purity/Notes |
| HBTU | - | DIPEA | DMF | 2 h | ~48% | Product mixture can be challenging to purify.[12] |
| EDC·HCl | HOBt | DIPEA | DMF | 18 h | ~10% | Can result in uniform crystalline product, simplifying purification.[12] |
| HATU | - | DIPEA | DMF | 0.5-1 h | High | Generally high yielding and fast reaction times.[12] |
| DCC | HOBt | - | DCM | 2-4 h | Moderate to High | Byproduct (DCU) is poorly soluble and can be removed by filtration. |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for low product yield in derivatization reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. quora.com [quora.com]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. Amide Synthesis [fishersci.co.uk]
preventing side reactions in cyclobutane synthesis
Welcome to the technical support center for cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to cyclobutane-containing molecules. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges and side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in cyclobutane synthesis, particularly in [2+2] cycloadditions?
A1: The most prevalent side reactions in [2+2] cycloadditions are dimerization and polymerization of the starting alkene(s).[1][2] Dimerization can occur in a "head-to-head" (HH) or "head-to-tail" (HT) fashion, leading to regioisomeric byproducts.[2] Polymerization becomes especially problematic at high concentrations of the reactants.[3] Other potential side reactions include thermal or photochemical decomposition of the cyclobutane product and rearrangements to other cyclic or acyclic structures.[4][5]
Q2: How can I minimize the formation of dimeric and polymeric byproducts in my [2+2] cycloaddition reaction?
A2: To minimize dimerization and polymerization, the high dilution principle is a key strategy.[3] This involves using a large volume of solvent to keep the concentration of the reactants low, which kinetically disfavors intermolecular reactions.[3] A practical approach to achieve this is the slow addition of the reactants to the reaction mixture using a syringe pump.[3] Additionally, optimizing the choice of photosensitizer and irradiation wavelength in photochemical reactions can enhance the selectivity for the desired cycloaddition over side reactions.[6]
Q3: My cyclobutane product seems to be decomposing. What could be the cause and how can I prevent it?
A3: Cyclobutanes are strained molecules and can be susceptible to thermal or photochemical decomposition, often via a retro-[2+2] cycloaddition to regenerate the starting alkenes.[4][7] If your reaction is heated, consider lowering the temperature. For photochemical reactions, prolonged irradiation times or the use of high-energy light sources can lead to product degradation. It is advisable to monitor the reaction progress and stop it once the starting material is consumed to prevent over-irradiation. Filtering the light to remove shorter, higher-energy wavelengths can also be beneficial.
Q4: I am observing a mixture of regioisomers (head-to-head and head-to-tail dimers). How can I control the regioselectivity of my [2+2] cycloaddition?
A4: The regioselectivity of [2+2] cycloadditions is influenced by steric and electronic factors of the substrates, as well as the reaction conditions.[2] The choice of solvent can play a significant role; for instance, non-polar solvents may favor the formation of less polar products. In photochemical reactions, the choice of photosensitizer can also influence the regiochemical outcome.[6] For challenging cases, the use of templates or supramolecular assemblies that pre-organize the reactants can enforce a specific regioselectivity.
Troubleshooting Guides
Problem 1: Low Yield of Cyclobutane Product Due to Polymerization
If you are observing significant amounts of polymer and a low yield of the desired cyclobutane adduct, consider the following troubleshooting steps:
Troubleshooting Workflow for Polymerization
Caption: Troubleshooting workflow for low cyclobutane yield due to polymerization.
-
Reduce Reactant Concentration: The most effective way to suppress polymerization is to decrease the concentration of the reactants. This can be achieved by increasing the volume of the solvent.
-
Implement High Dilution with Slow Addition: For intramolecular cycloadditions or when using two different alkenes, a high-dilution setup with slow addition of the substrate(s) is highly recommended.[3] This maintains a very low instantaneous concentration of the reactants, favoring the desired intramolecular cyclization or intermolecular cross-cycloaddition over polymerization. See the detailed experimental protocol below for setting up a reaction with a syringe pump.
-
Optimize Temperature: In some cases, higher temperatures can increase the rate of polymerization more than the rate of cycloaddition. If applicable, try running the reaction at a lower temperature.
Problem 2: Formation of a Mixture of Regioisomers (Head-to-Head and Head-to-Tail Dimers)
If your reaction is producing a difficult-to-separate mixture of regioisomers, the following strategies can help improve selectivity:
-
Solvent Screening: The polarity of the solvent can influence the stability of the intermediates in the cycloaddition pathway, thereby affecting the regiochemical outcome. It is advisable to screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
Catalyst/Photosensitizer Selection: In catalyzed [2+2] cycloadditions, the nature of the catalyst can have a profound impact on regioselectivity. For photochemical reactions, different photosensitizers can lead to different product ratios.[6] It is recommended to screen a variety of catalysts or photosensitizers.
-
Temperature Optimization: The activation energies for the formation of different regioisomers may be different. Therefore, varying the reaction temperature can sometimes favor the formation of one isomer over the other.
-
Use of Protecting Groups: Introducing bulky protecting groups on one of the reactants can sterically hinder one approach, thereby favoring the formation of a specific regioisomer.
Quantitative Data on Side Product Formation
The following tables summarize quantitative data from the literature, illustrating the effect of reaction conditions on the yield and selectivity of cyclobutane synthesis.
Table 1: Effect of Photosensitizer and Irradiation Wavelength on the [2+2] Cycloaddition of Styrene to N-Aryl Maleimides [6]
| Entry | Photosensitizer (mol%) | Wavelength (nm) | Yield (%) | Diastereomeric Ratio |
| 1 | None | 370 | No Reaction | - |
| 2 | Thioxanthone (20) | 370 | 72 | 70:30 |
| 3 | Thioxanthone (20) | 440 | 80 | 65:35 |
| 4 | Ir(ppy)₃ (1) | 440 | 54 | 70:30 |
Table 2: Solvent Effects on the Photodimerization of Dicyclopentadiene
| Entry | Solvent | Yield of Dimer (%) | Reference |
| 1 | THF | 48 | [8] |
| 2 | [tmba][NTf₂] (ionic liquid) | 71 | [8] |
Experimental Protocols
Protocol 1: General Procedure for a High-Dilution Photochemical [2+2] Cycloaddition
This protocol describes a general setup for a photochemical [2+2] cycloaddition under high-dilution conditions to minimize polymerization.
Experimental Workflow for High-Dilution Photochemical [2+2] Cycloaddition
Caption: General experimental workflow for a high-dilution photochemical [2+2] cycloaddition.
Materials:
-
Alkene substrate(s)
-
Photosensitizer (if required)
-
High-purity, anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Photoreactor equipped with a suitable lamp (e.g., UV LED at a specific wavelength)
-
Syringe pump and gas-tight syringes
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Prepare the Reactant Solution: In a separate flask, dissolve the alkene substrate(s) and photosensitizer (if used) in the reaction solvent to a specific concentration (e.g., 0.1 M).
-
Set up the Reaction Vessel: To a Schlenk flask, add the bulk of the reaction solvent. The final concentration of the reactants upon complete addition should be low (e.g., 0.001-0.01 M).
-
Degas the Solvent: Degas the solvent in the reaction vessel by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench excited states.
-
Set up the Syringe Pump: Load the reactant solution into a gas-tight syringe and place it on the syringe pump. Connect the syringe to the reaction vessel via a long needle that extends below the surface of the solvent.
-
Initiate the Reaction: Start the stirring and begin the slow addition of the reactant solution via the syringe pump at a predetermined rate (e.g., 1 mL/hour). Simultaneously, turn on the light source for the photoreactor.
-
Monitor the Reaction: Periodically take aliquots from the reaction mixture to monitor the progress by TLC, GC-MS, or NMR.
-
Work-up and Purification: Once the reaction is complete (as indicated by the consumption of the starting material), turn off the light source and the syringe pump. Remove the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation to isolate the desired cyclobutane derivative.
Protocol 2: General Procedure for a Thermal [2+2] Cycloaddition of a Ketene with an Alkene
This protocol outlines a general method for the in situ generation of a ketene and its subsequent thermal [2+2] cycloaddition with an alkene.
Procedure:
-
Set up the Reaction: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, dissolve the alkene in a suitable anhydrous solvent (e.g., diethyl ether, THF).
-
Prepare the Ketene Precursor: In the dropping funnel, prepare a solution of an acyl chloride and a non-nucleophilic base (e.g., triethylamine, 2.0 equivalents) in the same solvent.
-
Initiate the Reaction: Heat the alkene solution to reflux (or the desired reaction temperature).
-
Slow Addition of Ketene Precursor: Add the solution from the dropping funnel dropwise to the refluxing alkene solution over a period of several hours. The slow addition helps to keep the concentration of the highly reactive ketene low, minimizing its dimerization.
-
Continue the Reaction: After the addition is complete, continue to heat the reaction mixture for an additional period (e.g., 1-2 hours) to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the cyclobutanone product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. High dilution principle - Wikipedia [en.wikipedia.org]
- 4. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Small-Ring Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of small-ring carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude small-ring carboxylic acid products?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, residual solvents, and in some cases, the corresponding ester precursor if the synthesis involved a hydrolysis step.[1][2] For instance, in the synthesis of cyclobutanecarboxylic acid via decarboxylation of 1,1-cyclobutanedicarboxylic acid, incomplete reaction can leave the dicarboxylic acid as an impurity.[3][4] Similarly, if hydrolysis of an ester is the final step, the unhydrolyzed ester is a likely and less polar impurity.[1]
Q2: My small-ring carboxylic acid is a liquid at room temperature. What is the best initial purification strategy?
A2: For liquid carboxylic acids, a combination of acid-base extraction followed by distillation is a robust initial strategy.[5] The acidic nature of the carboxylic acid allows for its conversion to a water-soluble salt with a base, enabling the removal of neutral and basic organic impurities by washing with an organic solvent.[5][6] After acidification of the aqueous layer, the purified carboxylic acid can be extracted back into an organic solvent, dried, and further purified by fractional or vacuum distillation.[5][7]
Q3: I am struggling with the recrystallization of my solid small-ring carboxylic acid. What can I do?
A3: Successful recrystallization depends heavily on solvent selection. Ideal solvents should dissolve the carboxylic acid well at elevated temperatures but poorly at room or cold temperatures.[8] For carboxylic acids, common solvents include water, ethanol, methanol, toluene, or mixtures like ethanol/water or toluene/petroleum ether.[5][9] If you observe oiling out instead of crystallization, it may indicate that the boiling point of the solvent is higher than the melting point of your compound, or that there are significant impurities. Trying a different solvent system or a two-solvent recrystallization method can be effective.[8]
Q4: How can I effectively remove highly polar impurities from my small-ring carboxylic acid?
A4: Acid-base extraction is highly effective for removing polar impurities that are not acidic.[5][6] By dissolving your crude product in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid is converted to its salt and moves to the aqueous layer, leaving less polar and non-acidic impurities in the organic layer.[6] Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid. For polar impurities that are also acidic, chromatographic methods like HPLC or column chromatography may be necessary.[10][11]
Q5: What analytical techniques are recommended for assessing the purity of small-ring carboxylic acids?
A5: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess purity.[1] For HPLC, a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, is typical.[1][10] TLC on silica gel plates can also be used, but tailing of the spot is common due to the acidity of the carboxylic acid. Adding a small amount of acetic or formic acid to the eluent can help to suppress ionization and reduce tailing.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and identifying impurities.
Troubleshooting Guides
Issue 1: Low Yield After Acid-Base Extraction
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction into Aqueous Base | Ensure the pH of the aqueous layer is at least two to three pH units above the pKa of the carboxylic acid to ensure complete salt formation.[5] Use a sufficient volume of aqueous base and perform multiple extractions. |
| Emulsion Formation | Emulsions can form during vigorous shaking.[12] To break emulsions, try adding brine (saturated NaCl solution), gently swirling instead of shaking, or allowing the mixture to stand for an extended period. In some cases, filtration through a pad of Celite can help. |
| Incomplete Precipitation/Back-Extraction | After acidification, ensure the pH is at least two to three pH units below the pKa of the carboxylic acid for complete protonation.[5] Perform multiple extractions with an appropriate organic solvent to recover all of the purified acid. |
| Product Lost During Solvent Removal | Small-ring carboxylic acids can be somewhat volatile. Use a rotary evaporator with controlled temperature and pressure to avoid loss of product. For very volatile acids, consider distillation as the final purification step. |
Issue 2: Persistent Impurity with Similar Polarity in Chromatography
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurity | Optimize the mobile phase composition. For reverse-phase HPLC, try varying the gradient slope or the organic modifier (e.g., switching from acetonitrile to methanol). For normal-phase column chromatography, experiment with different solvent systems of varying polarity.[11] Adding a small amount of acid (e.g., acetic acid) to the mobile phase can improve peak shape and may alter selectivity.[13] |
| Isomeric Impurity | Isomers can be very difficult to separate. Consider derivatization of the carboxylic acid to an ester or amide, which may have different chromatographic properties, allowing for separation. The derivative can then be hydrolyzed back to the pure acid.[5] |
| Overloading the Column | Reduce the amount of sample loaded onto the chromatography column. Overloading can lead to broad peaks and poor separation. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude small-ring carboxylic acid in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Basification: Transfer the solution to a separatory funnel and add a sufficient amount of an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to make the aqueous phase basic (pH > pKa of the acid + 2).[5][6]
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base two more times.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the pH is well below the pKa of the carboxylic acid (pH < pKa of the acid - 2).[5][6] The purified carboxylic acid should precipitate if it is a solid or form an oily layer if it is a liquid.
-
Back-Extraction: Extract the acidified aqueous solution multiple times with a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[3]
Protocol 2: Recrystallization of a Solid Small-Ring Carboxylic Acid
-
Solvent Selection: Determine a suitable solvent or solvent pair where the carboxylic acid has high solubility when hot and low solubility when cold.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent dropwise if necessary to achieve full dissolution.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[2][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Troubleshooting Logic for Low Purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Home Page [chem.ualberta.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 3-Methylcyclobutanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the synthesis of 3-methylcyclobutanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up synthesis of this compound, focusing on a common synthetic route involving the formation of a cyclobutane ring followed by functional group manipulations.
Issue 1: Low Yield of 3-Methylcyclobutane-1,1-dicarboxylate Intermediate
-
Potential Cause: Inefficient cyclization reaction due to improper temperature control or slow addition of reagents. On a larger scale, exothermic reactions can be difficult to manage, leading to side reactions.
-
Solution:
-
Monitor and Control Temperature: Implement a robust cooling system to maintain the optimal reaction temperature. For large-scale reactions, consider using a jacketed reactor with a circulating coolant.
-
Controlled Reagent Addition: Use a syringe pump or a dropping funnel with precise control to add reagents at a steady, slow rate. This prevents localized overheating and reduces the formation of byproducts.
-
Solvent and Concentration: Ensure the solvent is anhydrous and the reaction concentration is optimized. Scaling up may require adjusting the solvent volume to maintain efficient stirring and heat transfer.
-
Issue 2: Incomplete Hydrolysis of the Dicarboxylate Intermediate
-
Potential Cause: Insufficient hydrolysis agent (e.g., potassium hydroxide) or reaction time. On a larger scale, mixing may be less efficient, leading to incomplete reactions.
-
Solution:
-
Molar Ratio of Base: Increase the molar excess of the hydrolyzing agent to ensure the reaction goes to completion.
-
Extended Reaction Time and Monitoring: Increase the reflux time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Efficient Stirring: Use an overhead mechanical stirrer to ensure proper mixing of the reaction mixture, especially for larger volumes.
-
Issue 3: Difficulty in Purification of the Final Product
-
Potential Cause: Presence of unreacted starting materials, byproducts from side reactions, or residual solvent. Purification via distillation or crystallization can be challenging at a larger scale.
-
Solution:
-
Aqueous Workup: Perform a thorough aqueous workup to remove inorganic salts and water-soluble impurities. This may involve multiple extractions and washes.
-
Fractional Distillation: For liquid products, use fractional distillation under reduced pressure to separate the product from impurities with different boiling points.
-
Recrystallization: If the product is a solid, select an appropriate solvent system for recrystallization to achieve high purity. Seeding with a small crystal of the pure product can aid in crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up this compound?
A1: A prevalent and scalable method involves the dialkylation of a malonic ester with 1-bromo-2-chloroethane to form the cyclobutane ring, followed by methylation, hydrolysis, and decarboxylation. Another approach is the [2+2] cycloaddition of an appropriate ketene with an alkene, followed by functional group transformations.
Q2: How can I minimize the formation of byproducts during the cyclization step?
A2: To minimize byproduct formation, it is crucial to maintain strict control over reaction conditions. This includes using high-purity starting materials, maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture, and ensuring a controlled rate of reagent addition to manage the reaction exotherm.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations include the handling of flammable solvents, corrosive acids and bases, and potentially exothermic reactions. A thorough risk assessment should be conducted before starting any large-scale synthesis.[1] Ensure proper personal protective equipment (PPE) is used, and the reaction is carried out in a well-ventilated area or a fume hood. For larger scale reactions, a blast shield may be necessary.
Quantitative Data Summary
The following table summarizes typical quantitative data for a multi-step synthesis of a cyclobutanecarboxylic acid derivative, which can serve as a reference for scaling up the synthesis of this compound.
| Step | Reaction | Reagents | Reaction Time | Temperature | Yield (%) |
| 1 | Cyclization | Diethyl malonate, 1-bromo-2-chloroethane, Sodium ethoxide | 2 hours | 60-65°C | 30-40 |
| 2 | Hydrolysis | Diethyl 1,1-cyclobutanedicarboxylate, Potassium hydroxide | 2 hours | Reflux | ~90 |
| 3 | Decarboxylation | 1,1-Cyclobutanedicarboxylic acid | 1-2 hours | 160-170°C | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3-Methylcyclobutane-1,1-dicarboxylate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
After the addition is complete, add 1-bromo-2-chloroethane dropwise while maintaining the temperature below 50°C.
-
Once the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and add a solution of sodium ethoxide in ethanol.
-
Add methyl iodide dropwise and reflux for another 2-3 hours.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation to this compound
-
To the Diethyl 3-methylcyclobutane-1,1-dicarboxylate, add a solution of potassium hydroxide in ethanol and water.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~1.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dicarboxylic acid.
-
Heat the crude dicarboxylic acid at 160-180°C until the evolution of carbon dioxide ceases.
-
Purify the resulting this compound by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
stability issues of 3-Methylcyclobutanecarboxylic acid under reaction conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3-Methylcyclobutanecarboxylic acid in various reaction conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this compound.
Q1: I am observing lower than expected yields in my reaction where this compound is a reactant. What could be the cause?
A1: Lower than expected yields can be attributed to several factors related to the stability of this compound:
-
Thermal Stress: The cyclobutane ring is inherently strained and can be susceptible to thermal degradation.[1] If your reaction is conducted at high temperatures, consider the possibility of decomposition.
-
Strong Basic Conditions: this compound is incompatible with strong bases.[2] While it will form a salt, prolonged exposure to strong bases, especially at elevated temperatures, may promote side reactions.
-
Presence of Strong Oxidizing Agents: This compound is incompatible with strong oxidizing agents, which can lead to degradation.[2]
Q2: My reaction mixture involving this compound has developed an unexpected color. What might this indicate?
A2: Color change often suggests the formation of impurities due to degradation. Depending on the reaction conditions, this could be due to thermal decomposition or reaction with other reagents. It is advisable to analyze the mixture by techniques such as TLC, LC-MS, or GC-MS to identify potential byproducts.
Q3: Are there specific reaction conditions I should avoid when using this compound?
A3: Yes. Based on general chemical principles and data from related compounds, it is recommended to avoid:
-
Prolonged heating at high temperatures.
-
The use of strong bases, unless the intention is solely salt formation at controlled temperatures.
-
The presence of strong oxidizing agents.[2]
Q4: Can this compound undergo decarboxylation?
A4: Yes, decarboxylation is a potential degradation pathway for carboxylic acids. While typically requiring high temperatures, the presence of certain catalysts or reaction conditions could facilitate the loss of carbon dioxide. For instance, the parent compound, cyclobutanecarboxylic acid, can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid at elevated temperatures.[3][4]
Q5: Is the cyclobutane ring in this compound susceptible to opening?
A5: The cyclobutane ring possesses significant ring strain, making it more prone to ring-opening reactions compared to larger cycloalkanes like cyclopentane and cyclohexane. Under harsh conditions, such as high heat or in the presence of certain catalysts, ring cleavage is a plausible degradation pathway. Thermal decomposition of cyclobutane, for example, yields ethylene.[1] Oxidative cleavage of cyclobutane rings is also a known reaction pathway.[5][6][7]
Stability Data Summary
| Condition | Reagent/Parameter | Expected Stability of this compound | Potential Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Generally Stable | - |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Forms salt; potential for degradation with prolonged heating | Decarboxylation or ring-opened products |
| Oxidation | 3% H₂O₂, RT | Unstable | Ring-opened dicarboxylic acids, ketones |
| Thermal Stress | >150°C | Potentially Unstable | Decarboxylation products, ring-opened products (e.g., alkenes) |
| Photostability | UV/Vis light | Generally Stable | - |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 105°C for 24 hours.
-
After cooling, dissolve the sample in methanol to a concentration of 1 mg/mL.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 60°C for 24 hours.
-
Cool to room temperature.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
Keep a control sample in the dark.
-
Dilute the exposed and control samples with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 3. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative cleavage of a cyclobutane pyrimidine dimer by photochemically generated nitrate radicals (no(3)*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•): A Kinetic and Computational Study [mdpi.com]
Technical Support Center: 3-Methylcyclobutanecarboxylic Acid Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 3-Methylcyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, solvents, and side-products from the synthesis. Depending on the synthetic route, these may include the dicarboxylic acid precursor if the synthesis involves a decarboxylation step, or isomers of the final product.
Q2: What is the recommended first step for purifying crude this compound?
A2: For liquid crude products, fractional distillation is often a suitable initial purification step to remove low-boiling solvents and some impurities with significantly different boiling points. For solid crude products, recrystallization is a common and effective first-line purification method.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be an effective method for purifying this compound, especially for removing impurities with similar polarities. Due to the carboxylic acid group, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase.
Q4: My purified this compound is a liquid at room temperature. Is this normal?
A4: Yes, this compound is often described as a colorless to light yellow liquid at room temperature.[1]
Q5: What is the boiling point of this compound?
A5: The boiling point of this compound is approximately 194°C at atmospheric pressure (760 mmHg). This is a key parameter for purification by distillation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping or uneven boiling | - Superheating of the liquid. - Lack of boiling chips or stir bar. | - Add fresh boiling chips or a magnetic stir bar before heating. - Ensure smooth and even heating of the distillation flask. |
| Poor separation of fractions | - Inefficient distillation column. - Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates. - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. |
| Product solidifies in the condenser | - The melting point of the product is close to the temperature of the cooling water. | - Use warmer cooling water or wrap the condenser with a heating tape set to a low temperature. |
| Low recovery of purified product | - Hold-up in the distillation apparatus. - Thermal decomposition of the product. | - Use a smaller distillation setup for smaller quantities. - Consider vacuum distillation to lower the boiling point and reduce the risk of decomposition. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent | - Incorrect solvent choice. - Insufficient solvent. | - Select a solvent in which the compound is soluble when hot but insoluble when cold. - Gradually add more hot solvent until the product dissolves completely. |
| Product oils out instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated. | - Choose a solvent with a lower boiling point. - Add a small amount of a solvent in which the product is highly soluble to the hot solution before cooling. |
| No crystals form upon cooling | - Too much solvent was used. - The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product. |
| Low yield of crystals | - The product is partially soluble in the cold solvent. - Premature crystallization during hot filtration. | - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Tailing of the product spot on TLC and broad peaks during column chromatography | - Interaction of the carboxylic acid with the silica gel. | - Add 0.1-1% acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid. |
| Poor separation of the product from impurities | - Inappropriate mobile phase polarity. | - Adjust the polarity of the mobile phase. A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). |
| Cracking of the silica gel bed | - The column was allowed to run dry. - Heat generated during the packing or running of the column. | - Always keep the silica gel bed covered with the mobile phase. - Pack the column slowly and allow any heat to dissipate. |
| Low recovery of the product | - The product is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase during elution (gradient elution). |
Experimental Protocols
Fractional Distillation of this compound
This protocol is adapted from the purification of the related compound, cyclobutanecarboxylic acid.[2]
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for the amount of crude material. The flask should be fitted with a fractionating column, a condenser, and a receiving flask.
-
Sample Preparation: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the distillation flask gently in a heating mantle or oil bath.
-
Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.
-
Slowly increase the temperature and collect the fraction that distills at or near the boiling point of this compound (~194°C at 760 mmHg). The boiling point of the unmethylated analog, cyclobutanecarboxylic acid, is 191.5–193.5°C at 740 mmHg.[2]
-
-
Analysis: Analyze the collected fractions for purity using an appropriate analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Recrystallization of a Precursor (Adapted for this compound)
This protocol is based on the recrystallization of a dicarboxylic acid precursor to cyclobutanecarboxylic acid and can be adapted for solid crude this compound.[2]
-
Solvent Selection: Choose a suitable solvent system. For carboxylic acids, solvent mixtures like hexane/ethyl acetate are often effective. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Stir and heat the mixture gently.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Column Chromatography of this compound
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as hexane or heptane.
-
Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A common starting point is a 9:1 hexane:ethyl acetate mixture, gradually increasing the proportion of ethyl acetate.
-
To prevent tailing, add 0.1-1% acetic acid to the mobile phase.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting flow for common purification problems.
References
overcoming low reactivity of cyclobutane derivatives in synthesis
Welcome to the technical support center for overcoming the low reactivity of cyclobutane derivatives in synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and functionalization of cyclobutane derivatives.
Issue 1: Low or No Yield in [2+2] Photocycloaddition Reactions
Q1: My visible-light photocatalytic [2+2] enone cycloaddition is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in visible-light photocatalytic [2+2] enone cycloadditions can often be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Substrate Electronic Properties: Aliphatic enones are often unreactive in these conditions due to their higher reduction potentials compared to aryl enones.[1][2] If your substrate is an aliphatic enone, consider using a redox auxiliary, such as an α,β-unsaturated 2-acylimidazole group, which facilitates the reduction of the enone to the key radical anion intermediate.[3]
-
Catalyst and Additives: The choice of photocatalyst and additives is crucial. Ru(bipy)₃Cl₂ is a commonly used photocatalyst for these reactions.[1][4] The presence of a Lewis acid, such as LiBF₄, can be essential for activating the enone and facilitating the electron transfer from the photoreductant.[1]
-
Solvent and Reaction Conditions: Acetonitrile is a common solvent for these reactions.[1] Ensure your reaction is performed under an inert atmosphere, as oxygen can quench the excited state of the photocatalyst. While the reaction is often robust to sunlight, for reproducible results, a controlled light source is recommended.[1][4][5]
-
Side Reactions: For acyclic enones, cis-trans isomerization can be a competing, energy-wasting process that reduces the efficiency of the cycloaddition.[2][3][5] The use of a photocatalytic cycle, as opposed to direct UV irradiation, helps to avoid the formation of the problematic triplet excited state of the enone that leads to this isomerization.[3]
Issue 2: Poor Regio- or Diastereoselectivity in Cyclobutane Formation
Q2: My C-H functionalization of a substituted cyclobutane is not selective for the desired position (e.g., C1 vs. C3). How can I control the regioselectivity?
A2: Achieving regioselectivity in the C-H functionalization of substituted cyclobutanes is a common challenge. The selectivity is often governed by the choice of catalyst and directing group.
-
Catalyst Selection: Different rhodium catalysts can exhibit distinct regioselectivities. For example, in the functionalization of arylcyclobutanes, a catalyst like Rh₂(S-TCPTAD)₄ may favor functionalization at the C1 position, while a more sterically demanding catalyst such as Rh₂(S-2-Cl-5-BrTPCP)₄ can direct the reaction to the more accessible C3 position.[6]
-
Directing Groups: The use of a directing group on the cyclobutane substrate can effectively control the site of C-H activation. For instance, an 8-aminoquinoline directing group can be used to guide palladium-catalyzed arylation to a specific methylene C-H bond.[7][8] The geometry of the substrate-directing group-catalyst complex plays a critical role in determining the outcome.[8]
-
Ligand Effects: In palladium-catalyzed C-H arylation, the choice of ligand is critical for both reactivity and enantioselectivity. For instance, an N-acetyl amino acid ligand can promote γ-C–H activation and control the stereochemistry.[9][10]
Issue 3: Difficulty in Activating the Cyclobutane Ring for C-C Cleavage
Q3: My rhodium-catalyzed C-C bond activation of a cyclobutanone is not proceeding. What are the key factors for a successful reaction?
A3: The activation of the relatively inert C-C bond in cyclobutanones often requires specific catalytic systems and reaction conditions.
-
Catalyst and Ligand: Rhodium(I) complexes are effective for the oxidative addition into the C-C bond of cyclobutanones. The choice of ligand is crucial; for example, in kinetic resolution reactions, the DTBM-segphos ligand has been shown to stabilize the transition state for C-C oxidative addition.[11]
-
Co-catalyst/Activating Agent: In some cases, a co-catalyst is necessary. For the coupling of cyclobutanones with olefins, a co-catalyst like 2-amino-3-methylpyridine can form an imine with the cyclobutanone, which then directs the C-C cleavage through chelation with the rhodium catalyst.[12]
-
Substrate Design: The presence of a tethered olefin or another functional group can facilitate the subsequent steps after C-C bond cleavage, such as carboacylation, making the overall transformation more favorable.[13][14][15]
Frequently Asked Questions (FAQs)
Q1: Why are cyclobutane derivatives generally unreactive?
A1: The low reactivity of cyclobutanes, despite their significant ring strain (approximately 26 kcal/mol), is a kinetic phenomenon. While thermodynamically unstable compared to acyclic alkanes, the C-C and C-H bonds are kinetically stable. The C-H bonds in cyclobutane have a higher s-character, making them stronger and less susceptible to abstraction compared to those in unstrained systems.[6] Overcoming this kinetic barrier typically requires specific activation strategies such as leveraging strain release in more reactive precursors, using transition metal catalysis, or employing photochemical methods.
Q2: What are the main strategies to overcome the low reactivity of cyclobutanes?
A2: Several key strategies have been developed:
-
Strain-Release Driven Synthesis: This approach utilizes highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), which readily undergo ring-opening reactions upon treatment with radicals or nucleophiles to form functionalized cyclobutanes.[16][17][18]
-
Transition Metal-Catalyzed C-H Functionalization: This powerful method allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. Palladium and rhodium catalysts are commonly employed.[6][7][9][19][20][21]
-
Transition Metal-Catalyzed C-C Bond Activation: Specific catalysts, often rhodium-based, can insert into the C-C bonds of cyclobutanones, initiating a cascade of reactions to form more complex products.[11][13][14][15]
-
Photochemical [2+2] Cycloaddition: This is a classic method for forming cyclobutane rings. Modern advancements include the use of visible-light photocatalysis, which offers milder reaction conditions and can overcome some limitations of traditional UV-promoted reactions.[1][2][3][4][5][22][23][24][25][26]
-
Ring-Opening of Activated Cyclobutanes: Donor-acceptor substituted cyclobutanes are activated towards ring-opening by Lewis acids, allowing them to react with various nucleophiles and dipolarophiles.[27]
Q3: How can I choose the best strategy for my target molecule?
A3: The choice of strategy depends on the desired substitution pattern and the available starting materials.
-
For the synthesis of the cyclobutane ring itself, [2+2] photocycloaddition is a direct method if suitable olefin precursors are available.
-
To introduce functional groups onto a pre-existing cyclobutane ring, C-H functionalization is a powerful and increasingly versatile option, especially for creating C-C bonds.
-
If you need to construct a highly functionalized or complex cyclobutane, starting from a highly strained precursor via a strain-release strategy can be very effective.
-
For transformations involving the cleavage of a C-C bond within the cyclobutane ring, such as in ring-expansion reactions, transition metal-catalyzed C-C activation of cyclobutanones is the method of choice.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various methods used to overcome the low reactivity of cyclobutane derivatives.
Table 1: Visible-Light Photocatalytic [2+2] Cycloaddition of Enones
| Entry | Enone Substrate | Coupling Partner | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Chalcone | Chalcone | Ru(bipy)₃Cl₂ (2) | CH₃CN | 12 | 85 | >20:1 | [1] |
| 2 | Cinnamoyl imidazole | Cinnamoyl imidazole | Ru(bpy)₃²⁺ (5) | CH₃CN | 24 | 82 | >20:1 | [3] |
| 3 | Phenyl vinyl ketone | Methyl vinyl ketone | Ru(bipy)₃²⁺ (2) | CH₃CN | 24 | 84 | >20:1 | [2][5] |
| 4 | Bis(enone) | Intramolecular | Ru(bipy)₃²⁺ (5) | CH₃CN | 12 | 89 | 10:1 | [24] |
Table 2: Palladium-Catalyzed C-H Arylation of Cycloalkanes
| Entry | Cycloalkane Substrate | Arylating Agent | Ligand (mol%) | Additive | Temperature (°C) | Yield (%) | Enantiomeric Ratio | Reference |
| 1 | N,N-Diisobutylcyclobutane-1-carboxamide | 4-Iodobenzonitrile | MPAO (20) | K₂CO₃ | 100 | 75 | 95:5 | [19] |
| 2 | Aminomethyl-cyclobutane | Phenylboronic acid | N-Ac-(L)-Tle-OH (20) | Ag₂CO₃ | 50 | 94 | 99:1 | [9] |
| 3 | Cyclobutane carboxamide | 3,4,5-Trimethoxyiodobenzene | 8-aminoquinoline directing group | PivOH | 110 | 65 (mono-arylated) | N/A | [7] |
Table 3: Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs)
| Entry | BCB Substrate | Radical Precursor/Nucleophile | Catalyst (mol%) | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Phenylsulfonyl BCB | α-Amino carboxylic acid | Ir(ppy)₂(dtbbpy)PF₆ (1) | DMSO | 84 |[17] | | 2 | BCB | Heteroarene/Alkyl Halide | [Ru(O₂CMes)₂(p-cymene)] (10) | 1,4-Dioxane | up to 99 |[28][29] | | 3 | BCB | α-Silylamine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | CH₂Cl₂ | up to 86 |[16] |
Experimental Protocols
Protocol 1: General Procedure for Visible-Light Photocatalytic [2+2] Enone Cycloaddition
This protocol is adapted from the work of Yoon and coworkers.[1][2][5]
-
To an oven-dried vial, add the enone substrate (1.0 equiv), the coupling partner (if applicable, 1.0-2.0 equiv), Ru(bipy)₃Cl₂ (2-5 mol%), and any additives such as LiBF₄.
-
The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent (e.g., acetonitrile) via syringe.
-
Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp or a household compact fluorescent lamp). For larger scale reactions, ambient sunlight can also be effective.[5]
-
Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane product.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation of Cyclobutane Carboxamides
This protocol is based on the work of Daugulis and coworkers.[7][8]
-
To a screw-cap vial, add the cyclobutane substrate bearing a directing group (e.g., 8-aminoquinoline amide) (1.0 equiv), the aryl iodide (1.1-2.0 equiv), Pd(OAc)₂ (5-10 mol%), a ligand if required, and an additive such as pivalic acid or a silver salt.
-
The vial is sealed and the atmosphere is replaced with an inert gas.
-
Add the solvent (e.g., toluene, HFIP).
-
Heat the reaction mixture at the specified temperature (typically 80-130 °C) for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Strain-Release Cyclobutylation using Bicyclo[1.1.0]butanes (BCBs)
This protocol is adapted from photoredox-catalyzed methods.[16][17]
-
In a glovebox or under an inert atmosphere, add the BCB substrate (1.0-1.5 equiv), the radical precursor (e.g., α-amino carboxylic acid or α-silylamine) (1.0 equiv), and the photocatalyst (e.g., an iridium complex) (1-2 mol%) to a reaction vial.
-
Add the degassed solvent (e.g., DMSO or CH₂Cl₂).
-
Seal the vial and irradiate with a blue LED lamp with stirring at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, remove the solvent in vacuo.
-
The residue can be purified by flash column chromatography to yield the functionalized cyclobutane product.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Photocatalytic [2+2] Cycloaddition
References
- 1. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]
- 2. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis [organic-chemistry.org]
- 3. Photocatalytic [2+2] Cycloadditions of Enones with Cleavable Redox Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic Resolution via Rh-Catalyzed C-C Activation of Cyclobutanones at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cooperative activation of cyclobutanones and olefins leads to bridged-ring systems by a catalytic [4+2] coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Rhodium-catalyzed C-C Bond Activation of Cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chimia.ch [chimia.ch]
- 15. chimia.ch [chimia.ch]
- 16. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01431J [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium-Catalyzed Regio- and Diastereoselective Hydro(hetero)arylation for Rapid Construction of Quaternary Center Containing Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles] - PMC [pmc.ncbi.nlm.nih.gov]
- 28. d-nb.info [d-nb.info]
- 29. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Stereochemistry: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Methylcyclobutanecarboxylic Acid Isomers
Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, experimental ¹H and ¹³C NMR data for cis- and trans-3-Methylcyclobutanecarboxylic acid could not be located. Therefore, this guide utilizes a realistic, hypothetical dataset to illustrate the principles of NMR analysis and comparison for these isomers. This approach is intended to provide researchers, scientists, and drug development professionals with a practical framework for interpreting similar spectral data.
The structural elucidation of stereoisomers is a critical task in chemical research and drug development, where subtle differences in three-dimensional arrangement can lead to significant variations in biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for this purpose. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectra of cis- and trans-3-Methylcyclobutanecarboxylic acid, offering insights into how spectral data can be used to differentiate between these two isomers.
¹H NMR Spectral Data Comparison
The proton NMR spectra of the cis and trans isomers of 3-Methylcyclobutanecarboxylic acid are expected to exhibit distinct differences in chemical shifts and coupling constants, arising from the different spatial orientations of the methyl and carboxylic acid groups relative to the cyclobutane ring.
| Assignment | Hypothetical cis-3-Methylcyclobutanecarboxylic Acid | Hypothetical trans-3-Methylcyclobutanecarboxylic Acid |
| -COOH | ~12.0 ppm (s, 1H) | ~12.1 ppm (s, 1H) |
| H1 | ~3.0 ppm (quintet, 1H) | ~2.8 ppm (quintet, 1H) |
| H2, H4 (cis to -COOH) | ~2.4 ppm (m, 2H) | ~2.5 ppm (m, 2H) |
| H2, H4 (trans to -COOH) | ~2.1 ppm (m, 2H) | ~2.0 ppm (m, 2H) |
| H3 | ~2.6 ppm (m, 1H) | ~2.2 ppm (m, 1H) |
| -CH₃ | ~1.2 ppm (d, 3H) | ~1.1 ppm (d, 3H) |
Note: This is a hypothetical dataset created for illustrative purposes. s = singlet, d = doublet, t = triplet, q = quartet, quintet, m = multiplet.
In the cis isomer, the methyl and carboxylic acid groups are on the same face of the cyclobutane ring, leading to greater steric hindrance. This is expected to cause a downfield shift for the proton on the carbon bearing the methyl group (H3) and the protons on the same side of the ring (H2, H4 cis to -COOH) compared to the trans isomer, where these groups are on opposite faces. The coupling constants between the protons on the cyclobutane ring would also differ due to the changes in dihedral angles between adjacent protons in the two isomers.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra will also reflect the stereochemical differences between the two isomers, primarily in the chemical shifts of the cyclobutane ring carbons.
| Assignment | Hypothetical cis-3-Methylcyclobutanecarboxylic Acid | Hypothetical trans-3-Methylcyclobutanecarboxylic Acid |
| -COOH | ~178 ppm | ~179 ppm |
| C1 | ~45 ppm | ~44 ppm |
| C2, C4 | ~35 ppm | ~36 ppm |
| C3 | ~32 ppm | ~30 ppm |
| -CH₃ | ~20 ppm | ~19 ppm |
Note: This is a hypothetical dataset created for illustrative purposes.
The steric compression in the cis isomer is expected to cause a slight upfield shift (shielding) for the carbon bearing the methyl group (C3) and the methyl carbon (-CH₃) itself, a phenomenon known as the "gamma-gauche effect." Conversely, the carbons of the cyclobutane ring in the trans isomer are likely to be slightly deshielded in comparison.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Setup:
-
The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, as the ¹³C nucleus is much less sensitive than ¹H.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The spectra are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Workflow for NMR-Based Structural Elucidation
The process of determining the structure of a molecule using NMR spectroscopy follows a logical progression, as illustrated in the diagram below.
By carefully analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, researchers can confidently distinguish between the cis and trans isomers of this compound and elucidate their precise molecular structures. While the data presented here is hypothetical, the principles of analysis remain a cornerstone of chemical characterization.
A Comparative Guide to the Analytical Techniques for 3-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 3-Methylcyclobutanecarboxylic acid. We will delve into its mass spectrometry fragmentation pattern and compare this technique with alternative analytical methods, offering supporting experimental data and detailed protocols to aid in selecting the most suitable approach for your research needs.
Mass Spectrometry (MS) Analysis of this compound
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound. Electron ionization (EI) is a common ionization technique used for this purpose.
Fragmentation Pattern
The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. While a publicly available, fully annotated spectrum for this compound is not readily found, its fragmentation can be predicted based on the known fragmentation pathways of carboxylic acids and cyclobutane derivatives.
Key Fragmentation Pathways:
-
Alpha-Cleavage: Carboxylic acids are prone to cleavage of the bonds adjacent to the carbonyl group. This can result in the loss of the hydroxyl group (-OH, M-17) or the carboxyl group (-COOH, M-45).
-
Ring Cleavage: Cyclobutane rings are strained and can readily undergo cleavage in the mass spectrometer. This often leads to the formation of ethylene (loss of 28 Da) or other smaller fragments.
-
McLafferty Rearrangement: While less likely in this specific molecule due to the ring structure, it is a common fragmentation pathway for carboxylic acids with a sufficiently long alkyl chain containing a γ-hydrogen.[1]
-
Loss of a Methyl Radical: The methyl group can be lost as a radical (-CH3, M-15).
Predicted Fragmentation of this compound (Molecular Weight: 114.14 g/mol ):
The molecular ion peak (M+) at m/z 114 is expected to be of low intensity.[2] Key fragment ions would likely include:
-
m/z 99: Loss of a methyl radical ([M-15]+).
-
m/z 97: Loss of a hydroxyl radical ([M-17]+).
-
m/z 86: Resulting from the cleavage of the cyclobutane ring with loss of ethylene (C2H4).
-
m/z 69: Loss of the carboxyl group ([M-45]+).
-
m/z 57: A common fragment for cyclic compounds, potentially arising from further fragmentation of the cyclobutane ring.[3]
-
m/z 41: Likely an allyl cation resulting from ring fragmentation.
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Comparison of Analytical Methods
While GC-MS is a robust technique, other methods can also be employed for the analysis of this compound, each with its own advantages and disadvantages.
| Analytical Technique | Principle | Pros | Cons | Typical Limit of Detection (LOD) |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. Derivatization to a more volatile ester is often required.[4] | High sensitivity and selectivity, provides structural information. | Requires derivatization, which adds a step to sample preparation. | ng/mL to pg/mL range (with derivatization) |
| HPLC-UV | Separation by high-performance liquid chromatography and detection by UV absorbance. | Simple, widely available. | Low sensitivity for compounds without a strong chromophore, like this compound.[5] | µg/mL range |
| HPLC-MS | Separation by HPLC and detection by mass spectrometry. Derivatization can enhance ionization and chromatographic retention.[6][7] | High sensitivity and selectivity, suitable for complex matrices. | Can be more expensive than HPLC-UV. | ng/mL to pg/mL range (with derivatization) |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, not ideal for quantification of trace amounts. | mg range |
| IR Spectroscopy | Infrared spectroscopy measures the vibration of atoms and can be used to identify functional groups. | Fast, simple, good for identifying the carboxylic acid functional group. | Not suitable for quantification or analysis of complex mixtures. | mg range |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Derivatization (Esterification):
-
To 100 µL of a sample containing this compound in a suitable solvent (e.g., ethyl acetate), add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
Pulse Width: 30 degrees.
-
Acquisition Time: 4 s.
Expected ¹H NMR signals: A broad singlet for the carboxylic acid proton (δ 10-12 ppm), and multiplets for the cyclobutane and methyl protons in the upfield region (δ 1-3 ppm).[8][9]
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared.
2. IR Acquisition Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Expected IR absorptions: A very broad O-H stretch from approximately 3300-2500 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-H stretching and bending vibrations.[8][9]
Workflow and Decision Making
The choice of analytical method depends on the specific research question. The following diagram outlines a logical workflow for selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Validating the Purity of Synthesized 3-Methylcyclobutanecarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the purity of 3-Methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques
The purity of this compound can be determined using several analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and information provided. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Analytical Techniques for Purity Validation of this compound
| Analytical Technique | Principle | Information Provided | Typical Purity Assay | Potential Impurities Detected | Advantages | Limitations |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Provides retention time and mass spectrum for identification and quantification. | >99% | Unreacted starting materials (e.g., 3-methylenecyclobutanecarboxylic acid), residual solvents, byproducts of hydrogenation. | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| HPLC-UV/MS | Separation of compounds in a liquid mobile phase with UV or mass spectrometric detection. | Provides retention time, UV absorbance, and/or mass-to-charge ratio for identification and quantification. | >98% | Non-volatile impurities, isomers, and related substances. | Versatile for a wide range of compounds, non-destructive, can be coupled with various detectors. | May have lower resolution for some volatile impurities compared to GC, requires chromophores for UV detection. |
| ¹H NMR | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure. | Provides detailed structural information and quantitative data based on signal integration. | Quantitative NMR (qNMR) can provide high accuracy purity determination. | Structural isomers, residual solvents, and other proton-containing impurities. | Provides unambiguous structural confirmation, inherently quantitative without the need for identical standards. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of this compound and its volatile impurities. Derivatization is often employed to increase the volatility of the carboxylic acid.
1. Derivatization (Esterification):
-
To 1 mg of the synthesized this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the resulting methyl ester with 1 mL of hexane or diethyl ether.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
2. GC-MS Analysis:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the purity assessment of this compound, particularly for detecting non-volatile impurities.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 210 nm or a mass spectrometer.
Potential Impurities
The synthesis of this compound often involves the hydrogenation of 3-methylenecyclobutanecarboxylic acid. Therefore, potential impurities may include:
-
Unreacted Starting Material: 3-methylenecyclobutanecarboxylic acid.
-
Isomers: cis/trans isomers of this compound, if the synthesis is not stereospecific.
-
Byproducts of Hydrogenation: Ring-opened products or over-reduced species.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, ethyl acetate).
Visualizing the Workflow and Decision-Making
To aid in the selection and implementation of the appropriate analytical technique, the following diagrams illustrate a typical experimental workflow and a decision-making process.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Decision tree for selecting an analytical method for purity validation.
comparative study of cis vs trans-3-Methylcyclobutanecarboxylic acid reactivity
A comparative study of the reactivity of cis- and trans-3-Methylcyclobutanecarboxylic acid reveals significant differences in their chemical behavior, primarily governed by stereochemical factors. This guide provides an objective comparison of their performance in common organic reactions, supported by theoretical principles and available experimental context.
Introduction
cis-3-Methylcyclobutanecarboxylic acid and trans-3-Methylcyclobutanecarboxylic acid are stereoisomers where the methyl and carboxyl groups are positioned on the same side and opposite sides of the cyclobutane ring, respectively. This seemingly subtle structural difference leads to distinct steric environments around the reactive carboxylic acid functional group, thereby influencing their reactivity in reactions such as esterification and amide formation.
Theoretical Comparison of Reactivity
The reactivity of the carboxylic acid group is sensitive to steric hindrance. In the cis isomer, the methyl group is on the same face of the cyclobutane ring as the carboxylic acid. This arrangement can lead to greater steric congestion around the carboxyl group, potentially hindering the approach of nucleophiles. In contrast, the trans isomer has the methyl group on the opposite face, resulting in a less sterically encumbered carboxylic acid group.
Therefore, it is generally expected that the trans isomer will exhibit higher reactivity towards nucleophilic acyl substitution reactions compared to the cis isomer. This is due to the greater accessibility of the carbonyl carbon for nucleophilic attack.
Experimental Data and Observations
Acidity (pKa Values)
The acidity of a carboxylic acid can influence the rate of certain reactions, particularly those involving the carboxylate anion. While specific experimentally determined pKa values for both isomers of 3-methylcyclobutanecarboxylic acid are not consistently reported, a study on analogous 1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids found that the pKa values of the carboxylic acid functions were the same for both stereoisomers (pKa = 2.80)[1]. This suggests that the electronic effect of the methyl group on the acidity of the carboxylic acid is likely similar for both isomers, and any difference in reactivity is predominantly due to steric factors.
Data Summary
| Property | cis-3-Methylcyclobutanecarboxylic acid | trans-3-Methylcyclobutanecarboxylic acid | Rationale for Difference |
| Expected Reactivity | Lower | Higher | The trans isomer has a less sterically hindered carboxylic acid group, allowing for easier nucleophilic attack. |
| Steric Hindrance | Higher | Lower | The methyl group is on the same side as the carboxylic acid in the cis isomer, creating more steric bulk. |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the reactivity of the two isomers.
Fischer Esterification
This acid-catalyzed esterification is a common method for converting carboxylic acids to esters.
Protocol:
-
In separate round-bottom flasks, place 1 equivalent of cis-3-methylcyclobutanecarboxylic acid and trans-3-methylcyclobutanecarboxylic acid.
-
Add a 10-fold excess of an alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Add a catalytic amount (e.g., 5 mol%) of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
-
Equip the flasks with reflux condensers and heat the mixtures to reflux.
-
Monitor the progress of the reactions at regular intervals using a suitable analytical technique (e.g., gas chromatography or NMR spectroscopy) to determine the rate of ester formation.
-
Upon completion, cool the reaction mixtures, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and extract the ester product with an organic solvent.
-
Purify the esters by distillation or column chromatography.
Amide Formation using a Coupling Agent
The use of a coupling agent is a common method for amide bond formation under mild conditions.
Protocol:
-
In separate flasks, dissolve 1 equivalent of cis-3-methylcyclobutanecarboxylic acid and trans-3-methylcyclobutanecarboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add 1.1 equivalents of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), and 1.1 equivalents of an amine.
-
Stir the reaction mixtures at room temperature.
-
Monitor the reactions over time by thin-layer chromatography or LC-MS to compare the rates of amide formation.
-
After the reaction is complete, filter off any precipitated urea byproduct (in the case of DCC).
-
Wash the organic layer with dilute acid and base to remove unreacted starting materials and byproducts.
-
Dry the organic layer, concentrate it, and purify the amide product by recrystallization or column chromatography.
Visualizations
Caption: Generalized mechanism of Fischer Esterification.
References
A Comparative Guide to 3-Methylcyclobutanecarboxylic Acid and Other Cyclobutane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a valuable scaffold in medicinal chemistry, prized for its ability to confer conformational rigidity and improve the pharmacokinetic profiles of drug candidates. Among the diverse range of cyclobutane derivatives, 3-Methylcyclobutanecarboxylic acid stands as a fundamental structure. This guide provides an objective comparison of this compound with other cyclobutane derivatives, supported by experimental data, to inform research and development in drug discovery.
Physicochemical Properties and Synthetic Overview
This compound is a cyclic carboxylic acid featuring a four-membered carbon ring. The presence of the methyl group and the carboxylic acid moiety allows for various chemical modifications, making it a versatile building block in organic synthesis.[1] The synthesis of functionalized cyclobutanes, including derivatives of cyclobutanecarboxylic acid, is an active area of research, with methods such as C–H functionalization and diastereoselective reduction being developed to achieve specific stereochemistries.
Comparative Biological Activity
Direct comparative studies of this compound against other derivatives are limited in publicly available literature. However, by examining structure-activity relationships (SAR) from studies on more complex molecules containing substituted cyclobutane cores, we can infer the potential impact of modifications to the basic 3-methylcyclobutane scaffold.
Inhibition of Cellular Proliferation
Cyclobutane derivatives have been investigated for their anti-proliferative effects in cancer cell lines. For instance, in a study of αvβ3 integrin antagonists, a lead compound featuring a functionalized cyclobutane core demonstrated potent inhibition of cell adhesion and invasion with an IC50 value of less than 1 μM.[2][3] The metabolic stability of these compounds was also notable, with half-lives exceeding 80 minutes.[2][3]
| Compound/Derivative | Target/Assay | Key Finding | Reference |
| Functionalized Cyclobutane Core | αvβ3 Integrin Antagonist (Cell Adhesion Assay) | IC50 < 1 μM | [2][3] |
| Functionalized Cyclobutane Core | Metabolic Stability Assay | t1/2 > 80 minutes | [2][3] |
| Cyclobutenedione Analogues | CXCR2 Receptor Binding | Low nanomolar binding affinity | [4] |
This table presents representative data for complex molecules containing a cyclobutane core to illustrate the potential of this scaffold.
Receptor Binding Affinity
The rigid nature of the cyclobutane ring can orient functional groups in a way that enhances binding to biological targets. In a study of CXCR2 receptor antagonists, cyclobutenedione analogues containing disubstituted phenyl rings exhibited potent binding affinities in the low nanomolar range.[4] Furthermore, some of these compounds demonstrated favorable oral pharmacokinetic profiles.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate the performance of cyclobutane derivatives.
Cell Viability MTT Assay
This assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability, and is used to determine the cytotoxic potential of a compound.[5]
Materials:
-
Cyclobutane derivative stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of the cyclobutane derivative in culture medium and add to the wells. Include vehicle and blank controls.[5]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[5]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength and calculate the percentage of cell viability relative to the control to determine the IC50 value.[5]
Enzyme Inhibition Assay (Generic)
This protocol describes a general procedure for assessing the inhibitory activity of a compound against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution
-
Cyclobutane derivative test compound
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Reaction Mixture: In a microplate, add the enzyme, buffer, and the test compound. Pre-incubate the mixture.
-
Initiation: Initiate the reaction by adding the substrate.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. The IC50 value can be determined by non-linear regression analysis.
Visualizing Relationships and Workflows
Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental processes.
Caption: A potential signaling pathway targeted by a cyclobutane-based inhibitor.
Caption: A typical workflow for the synthesis and evaluation of novel cyclobutane derivatives.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and structure-activity relationships of new disubstituted phenyl-containing 3,4-diamino-3-cyclobutene-1,2-diones as CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis for Drug Discovery: 3-Methylcyclobutanecarboxylic Acid vs. 3-Hydroxycyclobutanecarboxylic Acid
For researchers and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Cyclobutane derivatives, prized for their unique conformational constraints and metabolic stability, are increasingly utilized in medicinal chemistry. This guide provides a detailed comparison of two such derivatives: 3-Methylcyclobutanecarboxylic acid and 3-hydroxycyclobutanecarboxylic acid, offering insights into their physicochemical properties, synthesis, and potential biological relevance.
This analysis synthesizes available data to assist in the strategic selection of these building blocks for drug design programs. While direct comparative studies are limited, this guide consolidates individual data points to offer a comprehensive overview.
Physicochemical Properties: A Tale of Two Substituents
The introduction of a methyl versus a hydroxyl group at the 3-position of the cyclobutanecarboxylic acid scaffold imparts distinct physicochemical characteristics that can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.
| Property | This compound | 3-hydroxycyclobutanecarboxylic acid |
| Molecular Formula | C₆H₁₀O₂[1][2] | C₅H₈O₃[3] |
| Molecular Weight | 114.14 g/mol [2] | 116.12 g/mol [4] |
| Physical Form | Liquid[5] | Solid[4] |
| Boiling Point | 194 °C at 760 mmHg | 290.1 °C (Predicted)[6] |
| pKa (Predicted) | 4.81 | 4.54 (for cis-isomer) |
| Solubility | Information not available | Information not available |
The hydroxyl group in 3-hydroxycyclobutanecarboxylic acid is expected to increase polarity and the potential for hydrogen bonding compared to the more lipophilic methyl group in this compound. This seemingly minor difference can have profound effects on solubility, membrane permeability, and interactions with biological targets. The lower predicted pKa of the hydroxyl derivative suggests it is a slightly stronger acid, a factor that can influence its ionization state at physiological pH and, consequently, its absorption and distribution.
Synthesis and Experimental Protocols
The synthetic accessibility of these compounds is a key consideration for their application in drug discovery. Both molecules can be prepared through established organic chemistry methodologies.
Synthesis of this compound
A common route to this compound involves the reduction of 3-methylenecyclobutanecarboxylic acid.
Experimental Protocol: Hydrogenation of 3-methylenecyclobutanecarboxylic acid [7]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (0.19 g) to the solution.
-
Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) overnight.
-
Work-up: Upon reaction completion (monitored by TLC or GC-MS), filter the mixture to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound.
A logical workflow for this synthesis is depicted below.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxycyclobutanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 57252-83-2 [sigmaaldrich.com]
- 6. 3-hydroxycyclobutane-1-carboxylic acid [chembk.com]
- 7. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
Comparative Guide to the Reaction Products of 3-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the principal reaction products derived from 3-methylcyclobutanecarboxylic acid: (3-methylcyclobutyl)methanol, methyl 3-methylcyclobutanecarboxylate, and 3-methylcyclobutanecarboxamide. The information presented herein is intended to assist researchers in selecting the appropriate synthetic route and derivative for their specific applications.
Performance Comparison of Reaction Products
The conversion of this compound into its corresponding alcohol, ester, and amide derivatives proceeds via standard organic transformations. The choice of reaction pathway will depend on the desired functional group and the required purity and yield. Below is a summary of the expected outcomes for each reaction, based on established chemical principles and data from analogous compounds.
| Product | Reaction Type | Reagents | Typical Yield (%) | Key Characteristics |
| (3-methylcyclobutyl)methanol | Reduction | Lithium aluminum hydride (LiAlH₄), followed by aqueous workup | 85-95% | Primary alcohol, suitable for further functionalization. |
| Methyl 3-methylcyclobutanecarboxylate | Fischer Esterification | Methanol (CH₃OH), acid catalyst (e.g., H₂SO₄) | 60-70% | Methyl ester, often used as a protective group or for purification. |
| 3-methylcyclobutanecarboxamide | Amide Formation | SOCl₂ or coupling agent (e.g., DCC), followed by ammonia (NH₃) | 70-85% | Primary amide, a common motif in biologically active molecules. |
Reaction Pathways and Experimental Workflows
The synthesis of each derivative from this compound follows a distinct reaction pathway. The diagrams below illustrate the logical flow of each synthetic transformation.
A Comparative Spectroscopic Analysis of Substituted Cyclobutanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of cyclobutanecarboxylic acid and its derivatives. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the structural elucidation and characterization of this important class of molecules.
Introduction
Cyclobutane derivatives are integral structural motifs in a variety of biologically active compounds and approved pharmaceuticals.[1] A thorough understanding of their spectroscopic characteristics is crucial for synthesis, quality control, and mechanism-of-action studies. This guide focuses on a comparative analysis of cyclobutanecarboxylic acid and 1,1-cyclobutanedicarboxylic acid, highlighting the influence of substitution on their spectral features.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for cyclobutanecarboxylic acid and 1,1-cyclobutanedicarboxylic acid.
Infrared (IR) Spectroscopy Data
The IR spectrum is particularly useful for identifying the carboxylic acid functional group. The characteristic absorptions are the broad O-H stretch and the sharp C=O (carbonyl) stretch.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| Cyclobutanecarboxylic Acid | 3300 - 2500 (very broad)[2] | ~1710 (strong)[2] | 2990 - 2870[2] |
| 1,1-Cyclobutanedicarboxylic Acid | 3300 - 2500 (very broad) | ~1700 (strong, broad) | Not specified |
Note: The carbonyl stretching frequency in carboxylic acids is influenced by hydrogen bonding, which is extensive in condensed phases, leading to the broad O-H absorption.[2]
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | COOH Proton (δ, ppm) | α-Proton (δ, ppm) | Ring Protons (δ, ppm) | Solvent |
| Cyclobutanecarboxylic Acid | ~11.6[3] | ~3.18[3] | 1.7 - 2.6[3] | CDCl₃ |
| 1,1-Cyclobutanedicarboxylic Acid | ~12.5 | N/A | ~2.6 (α-CH₂) & ~2.2 (β-CH₂) | DMSO-d₆ |
Note: The acidic proton of the carboxyl group is highly deshielded and appears far downfield (10-12 ppm), a distinctive feature for carboxylic acids.[2]
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule.
| Compound | C=O Carbon (δ, ppm) | α-Carbon (δ, ppm) | Ring Carbons (δ, ppm) | Solvent |
| Cyclobutanecarboxylic Acid | ~182 | ~40[4] | ~25 (β-CH₂), ~18 (γ-CH₂)[4] | CDCl₃ |
| 1,1-Cyclobutanedicarboxylic Acid | ~174 | ~52 (quaternary) | ~30 (α-CH₂), ~17 (β-CH₂) | DMSO-d₆ |
Note: The carbonyl carbon of a carboxylic acid is significantly deshielded and typically resonates in the 160-180 ppm range.[2]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Fragmentation Pattern |
| Cyclobutanecarboxylic Acid | 100[3] | 82, 73, 55 (Base Peak)[3] | Characterized by ring cleavage. The base peak at m/z 55 corresponds to the loss of a carboxyl group and subsequent rearrangement.[3][5] |
| 1,1-Cyclobutanedicarboxylic Acid | 144 | 126, 100, 82, 55 | Initial loss of H₂O (m/z 126), followed by loss of CO₂ to yield fragments similar to cyclobutanecarboxylic acid. |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized protocols for each method.
Infrared (IR) Spectroscopy
-
Objective: To identify functional groups, particularly the carboxyl O-H and C=O stretches.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat (for liquids): A single drop of the liquid sample (e.g., Cyclobutanecarboxylic acid) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[6]
-
ATR (Attenuated Total Reflectance): A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal sample preparation.[7]
-
KBr Pellet (for solids): A few milligrams of the solid sample (e.g., 1,1-Cyclobutanedicarboxylic acid) are ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).
-
Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8] A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition:
-
¹H NMR: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. Standard parameters are used to acquire a one-dimensional proton spectrum.
-
¹³C NMR: Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).[5]
-
Sample Introduction: The sample is injected into the instrument, where it is vaporized and then enters the ionization source.
-
Data Acquisition: The ionized molecules and their fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, producing a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a substituted cyclobutanecarboxylic acid.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
- 1. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR [m.chemicalbook.com]
- 4. Cyclobutanecarboxylic acid(3721-95-7) 13C NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 7. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. myneni.princeton.edu [myneni.princeton.edu]
Assessing the Impact of the Methyl Group on Cyclobutane Ring Strain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inherent ring strain in small cycloalkanes, such as cyclobutane, plays a crucial role in their reactivity and thermodynamic stability. The introduction of substituents, like a methyl group, can modulate this strain, thereby influencing the molecule's physical and chemical properties. This guide provides an objective comparison of the impact of a methyl group on the ring strain of cyclobutane, supported by experimental and computational data.
Quantitative Comparison of Thermochemical Data
The stability of cyclic alkanes is inversely related to their ring strain; a higher strain corresponds to a less stable molecule and a more exothermic heat of combustion. The following table summarizes key thermochemical data for cyclobutane and methylcyclobutane.
| Property | Cyclobutane | Methylcyclobutane | Reference(s) |
| Heat of Combustion (gas, 298.15 K) | -2743.4 ± 0.6 kJ/mol | -3352.00 ± 1.30 kJ/mol | [1] |
| Standard Enthalpy of Formation (gas, 298.15 K) | +28.4 ± 0.6 kJ/mol | -3.9 ± 1.3 kJ/mol | [1][2] |
| Strain Energy | ~110 kJ/mol (~26.3 kcal/mol) | Computationally predicted to be lower than cyclobutane | [3][4] |
It is important to note that some irregularities in previously accepted values for the enthalpy of formation of methylcyclobutane have been identified, suggesting that re-evaluation of experimental data is ongoing[5]. Computational studies suggest that alkyl substitution on a cyclobutane ring can decrease its strain energy[6].
Experimental Protocol: Determination of Heat of Combustion via Oxygen-Bomb Calorimetry
The experimental determination of the heat of combustion for a volatile organic compound like methylcyclobutane is a cornerstone for deriving its enthalpy of formation and assessing its ring strain. The following protocol outlines the key steps in this process using oxygen-bomb calorimetry.
Objective: To accurately measure the heat released during the complete combustion of methylcyclobutane.
Apparatus:
-
Oxygen-bomb calorimeter
-
High-pressure oxygen source
-
Crucible (silica or platinum)
-
Ignition wire (e.g., platinum)
-
Calorimeter jacket with a temperature-controlled water bath
-
High-precision thermometer
-
Balance (accurate to ±0.01 mg)
-
System for purifying the sample
Procedure:
-
Sample Preparation:
-
A precisely weighed sample of high-purity methylcyclobutane is encapsulated in a container suitable for volatile liquids, such as a glass ampoule.
-
The mass of the sample is determined by difference.
-
-
Calorimeter Setup:
-
The crucible containing the encapsulated sample is placed in the bomb.
-
The ignition wire is positioned to be in contact with a combustible promoter (e.g., a cotton thread) that will ensure rapid and complete ignition of the sample.
-
A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.
-
The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.
-
-
Combustion:
-
The sealed bomb is submerged in a known volume of water in the calorimeter vessel.
-
The calorimeter is placed within the temperature-controlled jacket, and the system is allowed to reach thermal equilibrium.
-
The initial temperature is recorded with high precision.
-
The sample is ignited by passing an electric current through the ignition wire.
-
The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
-
Data Analysis:
-
The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
-
The energy equivalent of the calorimeter (calorimeter constant) is determined by burning a standard substance (e.g., benzoic acid) under identical conditions.
-
The total heat evolved during the combustion of the sample is calculated.
-
Corrections are made for the heat of formation of nitric acid (from any residual nitrogen) and for the combustion of the ignition wire and promoter.
-
The heat of combustion of methylcyclobutane at constant volume is then calculated and converted to the standard enthalpy of combustion at constant pressure.
-
Conceptual Workflow for Assessing Substituent Effects on Ring Strain
The following diagram illustrates the logical flow from experimental measurements and computational analysis to the final assessment of the methyl group's impact on cyclobutane's ring strain.
Discussion
The addition of a methyl group to the cyclobutane ring introduces several competing effects that influence its overall strain. On one hand, the methyl group can introduce steric interactions. On the other hand, electronic effects such as hyperconjugation may play a role in stabilizing the ring structure[7]. Computational studies have suggested that the gem-dimethyl effect, where two methyl groups are on the same carbon, can significantly reduce the strain energy of cyclobutane[6]. While the data for monomethyl substitution is less dramatic, the trend suggests a potential stabilizing effect.
The puckered conformation of the cyclobutane ring is a result of the balance between angle strain and torsional strain[3][8]. A substituent can influence the puckering angle and the barrier to ring inversion. Further experimental and computational studies on the conformational preferences of methylcyclobutane would provide a more detailed understanding of how the methyl group modulates the specific contributions of angle and torsional strain to the overall ring strain.
References
- 1. Cyclobutane, methyl- (CAS 598-61-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. atct.anl.gov [atct.anl.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. Enthalpies of formation of ethylcyclobutane, methylenecyclobutane, and 1,1-dimethylcyclopropane. [24 refs. ; tables of thermodynamic properties] (Journal Article) | ETDEWEB [osti.gov]
- 6. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. dalalinstitute.com [dalalinstitute.com]
A Comparative Guide to Analytical Methods for the Quantification of 3-Methylcyclobutanecarboxylic Acid
The validation of these methods is crucial to ensure reliability and reproducibility.[2][3][4] Key validation parameters, as recommended by regulatory bodies such as the FDA and EMA, are presented to guide researchers in establishing a suitable analytical method.[2][3]
Comparison of Analytical Techniques
The two primary techniques suitable for the quantification of 3-Methylcyclobutanecarboxylic acid are GC-MS and HPLC-MS. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of GC-MS and HPLC-MS for Carboxylic Acid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with a stationary phase. |
| Derivatization | Often required for non-volatile compounds like carboxylic acids to increase volatility and thermal stability.[5] | Can often analyze polar compounds directly, though derivatization can be used to improve ionization efficiency and chromatographic retention.[6] |
| Sensitivity | Can achieve high sensitivity, especially with selective ionization techniques. | Generally offers high sensitivity, particularly with tandem mass spectrometry (MS/MS).[7] |
| Selectivity | High selectivity is achieved through chromatographic separation and mass analysis. | High selectivity is achieved through chromatographic separation and mass analysis. |
| Sample Matrix | Can be susceptible to matrix effects, often requiring extensive sample cleanup.[5] | Also susceptible to matrix effects, particularly ion suppression or enhancement in the MS source.[3] |
| Typical Run Time | Typically longer run times compared to modern HPLC methods. | Can offer faster analysis times with the use of UHPLC systems.[8] |
Experimental Protocols and Validation Parameters
The validation of an analytical method ensures that it is suitable for its intended purpose.[4] The following sections detail the typical experimental protocols and validation parameters that must be assessed.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A GC-MS method for the analysis of short-chain carboxylic acids, adaptable for this compound, has been successfully developed and validated for other similar analytes.[9][10]
Sample Preparation and Derivatization: A common approach involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.[5][9] For GC analysis, carboxylic acids typically require derivatization to convert them into more volatile and thermally stable esters. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]
Illustrative GC-MS Protocol:
-
Extraction: Acidify the sample and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the solvent and add the derivatizing agent (e.g., MSTFA). Heat the mixture to ensure complete reaction.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analytes.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique, with the mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
HPLC-MS is a powerful technique for the analysis of polar compounds like carboxylic acids, often without the need for derivatization.[11][12]
Sample Preparation: Sample preparation can be as simple as protein precipitation for plasma or serum samples, followed by centrifugation and filtration. Solid-phase extraction can be employed for more complex matrices to remove interfering substances.[13]
Illustrative HPLC-MS Protocol:
-
Extraction: For biological fluids, a protein precipitation step with a solvent like acetonitrile is common.
-
Separation: Inject the supernatant onto a reverse-phase HPLC column.
-
Detection: The eluent is introduced into the mass spectrometer for detection.
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is typically used.[13]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[14]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids. Detection is often performed using tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.[12]
Method Validation Parameters
A comprehensive validation of the chosen analytical method should be performed according to international guidelines.[2][3] The key parameters and their typical acceptance criteria are summarized in the table below.
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4] | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.[8] | Correlation coefficient (r²) ≥ 0.99.[8] |
| Accuracy | The closeness of the determined value to the true value.[3] | The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[3] |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8][12] | LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[8] |
| Recovery | The extraction efficiency of an analytical method. | Recovery should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various storage and processing conditions. |
Workflow and Process Visualization
To aid in the understanding of the analytical method validation process, the following diagrams illustrate a typical workflow.
Caption: General workflow for analytical method development and validation.
Caption: A typical experimental workflow for sample analysis.
References
- 1. CAS 57252-83-2: this compound [cymitquimica.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 8. seejph.com [seejph.com]
- 9. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.co.kr [shimadzu.co.kr]
- 12. theseus.fi [theseus.fi]
- 13. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of 3-Methylcyclobutanecarboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Methylcyclobutanecarboxylic acid (CAS No. 57252-83-2), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is corrosive and can cause harm if not managed correctly. The following procedures outline the necessary steps for its safe disposal.
Safety and Hazard Information
This compound is classified as a hazardous substance. Key hazard information is summarized in the table below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Corrosive | GHS05 | Danger | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must wear appropriate Personal Protective Equipment (PPE).
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Spill and Leak Procedures
In the event of a spill or leak, follow these steps:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure adequate ventilation to disperse any vapors.
-
Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect : Carefully collect the absorbed material into a designated, labeled waste container.
-
Clean : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation : Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization :
-
Use a dedicated, properly labeled, and leak-proof container for the waste. The container must be compatible with carboxylic acids (e.g., glass or specialized plastic).
-
The label should clearly state "Hazardous Waste: this compound".
-
-
Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
-
-
Documentation : Maintain a log of the waste generated, including the quantity and date of disposal.
-
Arrangement for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations. The precautionary statement P501 advises to dispose of contents/container to an approved waste disposal plant.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling 3-Methylcyclobutanecarboxylic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling 3-Methylcyclobutanecarboxylic acid, including detailed operational and disposal plans to foster a secure research environment.
Chemical Profile: this compound is a carboxylic acid that requires careful handling due to its potential hazards. It is classified as causing skin irritation, serious eye irritation, and possible respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risks of exposure and ensure safe laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary for splash hazards. | To protect against splashes that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact that can lead to irritation. |
| Body Protection | Laboratory coat. An apron or additional protective clothing may be required for larger quantities. | To protect the skin and clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of vapors or aerosols that may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound is critical for safety and experimental integrity.
-
Preparation and Area Setup :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Confirm that a designated and properly labeled waste container is ready.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Put on chemical-resistant gloves, checking for any tears or holes.
-
-
Handling the Chemical :
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the chemical. Use appropriate tools (spatulas, pipettes) for transferring.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
In case of accidental contact, immediately follow the first-aid measures outlined below.
-
-
Post-Handling Procedures :
-
After handling, wash hands thoroughly with soap and water.
-
Clean the work area and any equipment used.
-
Properly dispose of any contaminated materials in the designated waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, paper towels), in a dedicated, clearly labeled, and sealed container.[3]
-
-
Waste Labeling :
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal :
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
